7-Methoxybenzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
7-methoxy-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLLPLLBBSWRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343548 | |
| Record name | 7-Methoxybenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7168-85-6 | |
| Record name | 7-Methoxybenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7168-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Methoxybenzofuran: A Technical Overview of its Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, structure, and analytical methodologies for 7-Methoxybenzofuran, a significant heterocyclic compound with applications in medicinal chemistry and materials science.
Core Properties of this compound
This compound, also known as 1-benzofuran-7-yl methyl ether, is a solid organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| IUPAC Name | 7-methoxy-1-benzofuran | [2] |
| CAS Number | 7168-85-6 | [2] |
| Boiling Point | 70-80°C at 10 mmHg | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically 97% | [1] |
Chemical Structure
The molecular structure of this compound consists of a fused benzene and furan ring system, with a methoxy group substituted at the 7th position.
Experimental Protocols
The synthesis and characterization of this compound and its derivatives involve several standard organic chemistry techniques. Below are generalized experimental protocols based on methodologies reported for similar benzofuran compounds.
Synthesis of this compound Derivatives
A common route for the synthesis of this compound derivatives starts from o-vanillin.[1] The following is a representative synthetic workflow:
General Procedure:
-
Ester Formation: o-Vanillin is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield a this compound-based ester.[1]
-
Hydrazide Formation: The resulting ester is then treated with hydrazine monohydrate in methanol to produce the corresponding hydrazide.[1]
-
Heterocyclic Ring Formation: The hydrazide can be further reacted, for example with phenyl isothiocyanate followed by sodium hydroxide-induced cyclization, to form more complex derivatives like this compound-triazoles.[1]
Analytical Characterization
The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, characteristic peaks would be expected for the aromatic protons and the methoxy group protons.
-
13C NMR: Identifies the number and types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbons in the benzofuran ring system and the methoxy carbon.[3][4]
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a this compound derivative would typically show characteristic absorption bands for C-O stretching (ether linkage), C=C stretching (aromatic rings), and C-H bonds.[3][5] The sample for IR analysis can be prepared as a potassium bromide (KBr) disc or using the mull technique.
Mass Spectrometry (MS):
-
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[6] Electrospray ionization (ESI) is a common technique used for the analysis of such molecules.[7] The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight.
Biological Activity
Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including potential anticancer and anti-tyrosinase properties.[1][8][9] Specifically, certain this compound-triazole hybrids have been investigated as tyrosinase inhibitors, which could have applications in conditions related to melanin overproduction.[1] Some benzofuran derivatives have also been studied for their potential to inhibit the mTOR signaling pathway, which is often dysregulated in cancer.[10]
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]
- 2. This compound | C9H8O2 | CID 590462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
7-Methoxybenzofuran: A Comprehensive Technical Guide on its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxybenzofuran is a heterocyclic organic compound belonging to the benzofuran family, a class of molecules known for their wide range of biological activities and presence in various natural sources. This technical guide provides an in-depth overview of the discovery and natural occurrence of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details experimental protocols for isolation and characterization, and visualizes key experimental workflows.
Discovery and Synthesis
The precise first discovery of 7-methoxy-1-benzofuran is not prominently documented in readily available historical records. However, the synthesis of its derivatives has been a subject of interest in organic chemistry for decades, often developed to access analogs of naturally occurring bioactive compounds.
Synthetic routes to the this compound core frequently utilize commercially available precursors such as o-vanillin or isovanillin. One common strategy involves the reaction of a substituted phenol with an α-halo ketone or ester, followed by cyclization to form the furan ring. For instance, a derivative, 1-(7-methoxy-1-benzofuran-2-yl)ethanone, can be synthesized from 3-methoxysalicylaldehyde and 1-chloroacetone. Another approach involves the intramolecular condensation of arylalkynyl ethers. For example, a 7-methoxy-2-methyl-1-benzofuran derivative has been synthesized from vanillin by reaction with propargyl bromide followed by a Claisen rearrangement.
Natural Occurrence
Benzofuran derivatives are widely distributed throughout the plant kingdom, with notable occurrences in families such as Asteraceae, Rutaceae, and Fabaceae. They are also found in some species of fungi. While the direct isolation of the parent this compound is not extensively reported, several of its derivatives have been identified in various natural sources.
One notable example is the isolation of 7-methoxy-5-benzofuranpropanol from the roots of Lindera strychnifolia, a plant used in traditional medicine. Additionally, various furanocoumarins, which are structurally related to benzofurans, have been isolated from plants of the Heracleum genus, such as Heracleum persicum. While direct evidence for this compound in Heracleum persicum is not definitively established in the reviewed literature, the presence of other methoxylated furanocoumarins suggests it as a potential source.
Table 1: Natural Sources of this compound Derivatives
| Compound | Natural Source | Plant Part | Reference |
| 7-Methoxy-5-benzofuranpropanol | Lindera strychnifolia | Roots | [Source on Lindera strychnifolia] |
| Related Furanocoumarins | Heracleum persicum | Fruits, Roots | [Source on Heracleum persicum] |
Quantitative Analysis
Quantitative data on the natural abundance of this compound is scarce in the literature. However, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are well-suited for the quantification of such compounds in plant extracts. The general approach involves the preparation of a standard curve with a pure analytical standard of this compound and its application to determine the concentration in a prepared plant extract.
Table 2: Hypothetical Quantitative Data for this compound in a Plant Matrix (Example)
| Plant Material | Extraction Solvent | Analytical Method | Concentration (µg/g dry weight) |
| Lindera strychnifolia roots | Methanol | HPLC-MS/MS | 5.2 ± 0.8 |
| Heracleum persicum fruits | n-Hexane | GC-MS | 2.7 ± 0.5 |
Note: The data in this table is illustrative and based on typical concentrations of similar secondary metabolites. Actual concentrations would require experimental determination.
Experimental Protocols
General Extraction and Isolation of Benzofurans from Plant Material
The following is a generalized protocol for the extraction and isolation of benzofurans from a plant source, based on common laboratory practices.
1. Plant Material Preparation:
-
The selected plant material (e.g., roots of Lindera strychnifolia) is air-dried in the shade at room temperature.
-
The dried material is ground into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction. Common methods include maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
For non-polar compounds like many benzofurans, solvents such as n-hexane, dichloromethane, or ethyl acetate are suitable. For more polar derivatives, methanol or ethanol may be used.
-
The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.
-
The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation and Purification:
-
The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.
-
The fraction containing the target benzofuran derivative (as determined by preliminary analysis like Thin Layer Chromatography - TLC) is then subjected to chromatographic purification.
-
Column chromatography using silica gel or Sephadex is a common first step. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Fractions are collected and analyzed by TLC. Those containing the compound of interest are combined.
-
Further purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
4. Structure Elucidation:
-
The structure of the purified compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To determine the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which can be characteristic of the chromophore.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isolation and identification of this compound from a plant source.
Caption: General workflow for the isolation and identification of this compound.
Biological Activity and Signaling Pathways
While specific studies on the direct interaction of this compound with cellular signaling pathways are limited, the broader class of benzofuran derivatives has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Some benzofuran derivatives have been reported to modulate key signaling pathways involved in cell growth, proliferation, and inflammation, such as the mTOR (mammalian target of rapamycin) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.
The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation. Some benzofuran derivatives have been shown to inhibit mTOR signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.
The NF-κB signaling pathway plays a crucial role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain benzofuran derivatives have demonstrated the ability to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Visualization of a Potential Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a benzofuran derivative, based on existing literature for related compounds.
Caption: Hypothetical modulation of mTOR and NF-κB pathways by a this compound derivative.
Conclusion
This compound and its derivatives represent a valuable class of compounds with significant potential in drug discovery and development. While their natural occurrence is established, further research is needed to fully quantify their presence in various plant and fungal species and to elucidate the specific mechanisms of their biological activities. The synthetic accessibility of the benzofuran core provides a platform for the generation of diverse analogs for structure-activity relationship studies. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to further explore the fascinating chemistry and biology of this compound.
The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] This privileged structure is prevalent in a wide array of natural products and synthetic molecules, exhibiting a remarkable spectrum of biological activities.[2][3] Benzofuran derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among other therapeutic applications.[3][4] This guide provides a comprehensive overview of the biological significance of the benzofuran core, presenting quantitative data on its pharmacological activities, detailing key experimental protocols for its evaluation, and visualizing the cellular pathways it modulates. The information herein is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction to the Benzofuran Scaffold
Benzofuran, also known as coumarone, is an aromatic organic compound with the chemical formula C₈H₆O. Its structure, consisting of a fused benzene and furan ring, provides a unique and rigid framework that is amenable to chemical modification. This structural versatility allows for the synthesis of a vast library of derivatives with diverse physicochemical properties, enabling the fine-tuning of their biological activity. The benzofuran nucleus is a key component of many clinically used drugs and biologically active natural products, underscoring its importance in pharmaceutical research.[2][5] The wide range of pharmacological effects exhibited by these compounds has cemented the benzofuran ring system's status as a "privileged structure" in drug discovery.[5]
Pharmacological Activities of Benzofuran Derivatives
The benzofuran scaffold is associated with a broad spectrum of pharmacological activities, making it a focal point of significant research interest.[3][4]
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1][6] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like tubulin polymerization, cyclin-dependent kinases (CDKs), and glycogen synthase kinase-3β (GSK-3β).[4][7]
Quantitative Data on Anticancer Activity
The anticancer potency of benzofuran derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Benzofurans | Compound with Bromine at position 3 | K562 (Leukemia) | 5.0 | [8] |
| Halogenated Benzofurans | Compound with Bromine at position 3 | HL60 (Leukemia) | 0.1 | [8] |
| Benzofuran-Chalcone Hybrids | Compound 4n | HeLa (Cervical Cancer) | 3.18 | [9] |
| Benzofuran-Chalcone Hybrids | Compound 4g | HeLa (Cervical Cancer) | 5.61 | [9] |
| Benzofuran-Chalcone Hybrids | Compound 4l | HeLa (Cervical Cancer) | 6.19 | [9] |
| Benzofuran-Chalcone Hybrids | Compound 4g | HCC1806 (Breast Cancer) | 5.93 | [9] |
| Benzofuran-Chalcone Hybrids | Compound 4l | A549 (Lung Cancer) | 6.27 | [9] |
| Benzofuran-Chalcone Hybrids | Compound 2 | MCF-7 (Breast Cancer) | 9.37 | |
| Benzofuran-Chalcone Hybrids | Compound 4 | MDA-MB-231 (Breast Cancer) | 2.12 | |
| Benzofuran-Chalcone Hybrids | Compound 4 | A549 (Lung Cancer) | 2.21 | |
| 3-Amidobenzofurans | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [7] |
| 3-Amidobenzofurans | Compound 28g | HCT-116 (Colon Carcinoma) | 5.20 | [7] |
| Oxindole-Benzofuran Hybrids | Compound 22f | MCF-7 (Breast Cancer) | 2.27 | [7] |
| Oxadiazole-Benzofuran Hybrids | Compound 14c | HCT116 (Colon Cancer) | 3.27 | [7] |
Antimicrobial Activity
Derivatives of benzofuran have shown potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][4] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data on Antimicrobial Activity
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Ketoximes | Compound 38 | Staphylococcus aureus | 0.039 | [2] |
| Benzofuran Ketoximes | Various Derivatives | Candida albicans | 0.625 - 2.5 | [2] |
| 2-Substituted-3H-benzofurobenzofurans | Compound 6 | Mycobacterium tuberculosis H37Rv | 3.12 | [2] |
| Benzofuran Amides | Compounds 6a, 6b, 6f | Bacillus subtilis, S. aureus, E. coli | 6.25 | [10] |
| Aza-benzofurans | Compound 1 | Salmonella typhimurium | 12.5 | [11] |
| Aza-benzofurans | Compound 1 | Staphylococcus aureus | 12.5 | [11] |
| Aza-benzofurans | Compound 1 | Escherichia coli | 25 | [11] |
| Oxa-benzofurans | Compound 5 | Penicillium italicum | 12.5 | [11] |
| Oxa-benzofurans | Compound 6 | Colletotrichum musae | 12.5 - 25 | [11] |
| Hydrophobic Benzofuran Analogs | Four Analogs | Various Bacteria | 0.39 - 3.12 | [12] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties.[13] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[13][14] The mechanism often involves the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[14][15]
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Specific Derivative | Assay | IC₅₀ (µM) | Reference |
| Fluorinated Benzofurans | Various Derivatives | IL-6 Inhibition | 1.2 - 9.04 | [13] |
| Fluorinated Benzofurans | Various Derivatives | NO Inhibition | 2.4 - 5.2 | [13] |
| Fluorinated Benzofurans | Various Derivatives | PGE₂ Inhibition | 1.1 - 20.5 | [13] |
| Aza-benzofurans | Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [11] |
| Aza-benzofurans | Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [11] |
| Piperazine/Benzofuran Hybrids | Compound 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | [14][15] |
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. Benzofuran derivatives have been identified as potent antioxidants.[16][17] Their ability to scavenge free radicals is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18]
Quantitative Data on Antioxidant Activity
The antioxidant capacity is often expressed as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound Class | Specific Derivative | Antioxidant Activity (DPPH Assay) | Reference |
| Benzofuran Derivatives | Compounds 6a, 6b, 6d, 6h, 6o, 6p, 6r | Showed very good antioxidant activity | [16] |
| 3,3-disubstituted-3H-benzofuran-2-ones | Various Derivatives | Evaluated for antioxidant capacity | [19][20] |
| 5-Hydroxybenzofuran-2-one Derivatives | Various Derivatives | High antioxidant capacity observed | [18] |
Mechanisms of Action & Signaling Pathways
The diverse biological activities of benzofuran derivatives stem from their ability to interact with and modulate various cellular targets and signaling pathways.
Anticancer Signaling Pathways
Many benzofuran compounds exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic pathways. For instance, some derivatives cause an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[21][22][23] Others may act through p53-dependent pathways, leading to cell cycle arrest, typically at the G2/M phase.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jopcr.com [jopcr.com]
- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 12. Synthesis and antimicrobial evaluation of new benzofuran derivatives [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. article.scholarena.com [article.scholarena.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 22. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 7-Methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
IUPAC Name: 7-methoxy-1-benzofuran[1]
CAS Number: 7168-85-6[1]
| Identifier | Value | Source |
| IUPAC Name | 7-methoxy-1-benzofuran | PubChem |
| CAS Number | 7168-85-6 | NIST, PubChem |
| Molecular Formula | C₉H₈O₂ | NIST, PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Boiling Point | 70-80 °C at 10 mmHg | Sigma-Aldrich |
| Molecular Weight | 148.1586 g/mol | NIST |
Spectroscopic Data
Mass Spectrometry (Electron Ionization): The NIST WebBook provides a mass spectrum for 7-Methoxybenzofuran, which is a key piece of data for its identification.[1]
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of the parent this compound was not found in the provided search results, a general synthetic route for a derivative, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, starting from vanillin has been described. This synthesis involves the reaction of vanillin with propargyl bromide to form a propargyl ether, which then undergoes a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran ring.[4]
Furthermore, the synthesis of various this compound derivatives has been detailed in the context of their evaluation as tyrosinase inhibitors. For example, this compound-based triazole-acetamide derivatives have been synthesized by first preparing a this compound-based ester from o-vanillin and ethyl chloroacetate. This ester is then converted to a hydrazide, which is further reacted to form a triazole. Finally, the triazole is coupled with substituted acetanilides to yield the target compounds.[5]
Biological Activity and Potential Applications
This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities.
Tyrosinase Inhibition
A notable area of research for this compound derivatives is their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[6][7][8]
A series of this compound-triazole tethered N-phenylacetamides has been synthesized and evaluated for their anti-tyrosinase activity. Several of these compounds exhibited potent inhibition of tyrosinase, with IC₅₀ values significantly lower than the standard inhibitors, kojic acid and ascorbic acid.[9][10]
Quantitative Data: Tyrosinase Inhibition
| Compound | IC₅₀ (µM) |
| Hybrid 16h | 0.39 ± 1.45 |
| Hybrid 16f | 0.76 ± 1.71 |
| Kojic Acid (Standard) | 30.34 ± 1.00 |
| Ascorbic Acid (Standard) | 11.5 ± 1.00 |
Data from a study on this compound-triazole tethered N-phenylacetamides.[9][10]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
The following provides a general methodology for assessing the tyrosinase inhibitory potential of compounds, based on common practices in the field.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Test compounds (e.g., this compound derivatives)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and kojic acid in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound solution to the designated wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically around 475-492 nm) at regular time intervals.
-
The rate of dopachrome formation is monitored, and the percentage of tyrosinase inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Anticancer Activity
Benzofuran derivatives are recognized for their potential as anticancer agents.[11] Studies have shown that certain synthetic benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines, including leukemia, and cervix carcinoma.[11] The presence of a halogen in the benzofuran structure has been noted to potentially increase cytotoxic activity.[11] While specific studies focusing solely on the anticancer properties of the parent this compound were not prominent in the search results, the broader class of benzofurans, including its derivatives, remains an active area of investigation for the development of novel cancer therapies.[11]
Signaling Pathways and Experimental Workflows
Tyrosinase Inhibition and Melanin Synthesis Pathway
The primary mechanism of action for the investigated this compound derivatives is the inhibition of tyrosinase, a critical enzyme in the melanin synthesis pathway. This pathway is responsible for the production of melanin, the pigment that determines skin, hair, and eye color.
Caption: Mechanism of tyrosinase inhibition by this compound derivatives.
Synthetic Pathway for this compound-Triazole-Acetanilide Hybrids
The synthesis of biologically active derivatives of this compound often involves a multi-step process. The following diagram illustrates a typical workflow for creating a library of potential tyrosinase inhibitors.
Caption: Synthetic workflow for this compound derivatives.
References
- 1. Benzofuran, 7-methoxy- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. This compound-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]
- 6. Understanding Tyrosinase Inhibitors [614beauty.com]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of 7-Methoxybenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active natural products and synthetic compounds. Among these, derivatives featuring a 7-methoxy substitution have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of 7-methoxybenzofuran derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.
Anticancer Applications
This compound derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway, and the induction of apoptosis.
Quantitative Data: Cytotoxicity of this compound Derivatives
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | HeLa (Cervical Carcinoma) | - | [1] |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 (Lung Carcinoma) | 8.57 | [2] |
| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27 | [2] | |
| Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [2] | |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [2] | |
| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent | [2] |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [2] |
| Compound 5 (Fluorinated) | Not Specified | 0.43 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: PI3K/Akt Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Several this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Antimicrobial Applications
This compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their antimicrobial potential is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Aza-benzofuran derivative | Compound 1 | Salmonella typhimurium | 12.5 | [3] |
| Staphylococcus aureus | 12.5 | [3] | ||
| Escherichia coli | 25 | [3] | ||
| Aza-benzofuran derivative | Compound 2 | Staphylococcus aureus | 25 | [3] |
| Oxa-benzofuran derivative | Compound 5 | Penicillium italicum | 12.5 | [3] |
| Colletotrichum musae | 12.5-25 | [3] | ||
| Oxa-benzofuran derivative | Compound 6 | Penicillium italicum | 12.5 | [3] |
| Colletotrichum musae | 12.5-25 | [3] | ||
| Benzofuran-pyrimidine hybrids | Compound 4c | Various bacterial strains | 11.22 | [4] |
| Compound 6a | Various bacterial strains | 11.22 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the appropriate broth.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound derivatives in the broth to obtain a range of concentrations.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and wells with a standard antimicrobial agent as a positive control.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.
Anti-inflammatory Applications
Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, thereby reducing the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
| Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran (Compound 4) | NO release | RAW 264.7 | 4.38 | [5] |
| Aza-benzofuran derivative (Compound 1) | NO production inhibition | RAW 264.7 | 17.3 | [3] |
| Aza-benzofuran derivative (Compound 4) | NO production inhibition | RAW 264.7 | 16.5 | [3] |
| Piperazine/benzofuran hybrid (Compound 5d) | NO generation | RAW 264.7 | 52.23 ± 0.97 | [6] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent (prepared by mixing equal parts of Solution A and Solution B just before use).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Signaling Pathway: NF-κB and MAPK Inhibition
The NF-κB and MAPK signaling pathways are central to the inflammatory response. This compound derivatives can inhibit these pathways, leading to a reduction in the expression of pro-inflammatory genes.
Neuroprotective Applications
Neurodegenerative diseases are characterized by progressive neuronal loss. This compound derivatives have shown promise in protecting neurons from damage induced by excitotoxicity and oxidative stress.
Quantitative Data: Neuroprotective Activity
| Derivative | Assay | Protection against | Result | Reference |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Neuronal cell damage | Comparable to memantine at 30 µM | [7] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | Neuronal cell damage | Marked anti-excitotoxic effects at 100 and 300 µM | [7] |
| Moracin O (5) | Glutamate-induced cell death | SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [8] |
| Moracin R (7) | Glutamate-induced cell death | SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [8] |
| Moracin P (8) | Glutamate-induced cell death | SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [8] |
Experimental Protocol: Evaluation of Neuroprotection against NMDA-induced Excitotoxicity
This protocol assesses the ability of compounds to protect primary neurons from damage caused by excessive stimulation of NMDA receptors.
Materials:
-
Primary cortical neuronal cells
-
Neurobasal medium supplemented with B27
-
N-methyl-D-aspartate (NMDA)
-
This compound derivatives
-
MTT assay reagents
Procedure:
-
Cell Culture: Culture primary cortical neurons in appropriate medium.
-
Compound Treatment: Treat the cultured neurons with various concentrations of the this compound derivatives for a specified pre-incubation period.
-
NMDA Exposure: Induce excitotoxicity by exposing the cells to a high concentration of NMDA (e.g., 100 µM) for a short period (e.g., 30 minutes).
-
Recovery: Remove the NMDA-containing medium and replace it with fresh medium. Incubate the cells for a recovery period (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: Compare the viability of cells treated with the derivatives and NMDA to cells treated with NMDA alone to determine the neuroprotective effect.
Enzyme Inhibitory Applications
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry. Several this compound derivatives have been identified as potent tyrosinase inhibitors.
| Derivative | IC50 (µM) | Standard (Kojic Acid) IC50 (µM) | Reference |
| This compound-triazole N-phenylacetamide (16h) | 0.39 ± 1.45 | 30.34 ± 1.00 | [9] |
| This compound-triazole N-phenylacetamide (16f) | 0.76 ± 1.71 | 30.34 ± 1.00 | [9] |
This is a common in vitro assay to screen for tyrosinase inhibitors.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer
-
This compound derivatives
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add L-DOPA solution to each well to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the formation of dopachrome, the product of the reaction, by monitoring the increase in absorbance at 475 nm over time.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibitors of PDE4 have anti-inflammatory effects and are potential therapeutics for asthma and chronic obstructive pulmonary disease (COPD).
| Derivative | PDE4 Inhibition IC50 (µM) | Reference |
| 2-acetyl-7-methoxybenzofuran-4-carboxamide (3a) | Potent inhibitor | |
| 2-(hydroxymethyl)-7-methoxybenzofuran-4-carboxamide (3b) | Potent inhibitor |
Experimental Workflows
The discovery and development of therapeutic agents based on this compound derivatives typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents across a spectrum of diseases. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and neuroprotective models, coupled with their ability to modulate key signaling pathways, underscores their potential in drug discovery. The data and protocols presented in this technical guide serve as a valuable resource for researchers and drug development professionals, aiming to facilitate further investigation and accelerate the translation of these promising compounds from the laboratory to the clinic. Further optimization of the this compound core and exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic candidates.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. phytojournal.com [phytojournal.com]
- 9. benchchem.com [benchchem.com]
The Role of 7-Methoxybenzofuran in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a methoxy group at the 7-position of the benzofuran ring has been shown to be a key structural feature for enhancing the therapeutic potential of these compounds. This technical guide provides an in-depth overview of the role of 7-methoxybenzofuran in medicinal chemistry, with a focus on its application in the development of novel therapeutic agents. This document details the synthesis, biological activities, and mechanisms of action of this compound derivatives as tyrosinase inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and anticancer agents. Quantitative data from structure-activity relationship (SAR) studies are presented in tabular format for clear comparison. Furthermore, detailed experimental protocols for key biological assays are provided to facilitate the replication and extension of these findings. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex biological processes and experimental designs.
Introduction
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a core structure in numerous natural products and synthetic molecules with significant therapeutic value.[1] The versatility of the benzofuran scaffold allows for chemical modifications at various positions, leading to a diverse array of derivatives with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
The substitution pattern on the benzofuran ring plays a crucial role in determining the pharmacological profile of the resulting compounds. The this compound moiety, in particular, has emerged as a key pharmacophore in the design of potent and selective inhibitors of various enzymes and receptors. The presence of the methoxy group at the 7-position can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets. This guide will explore the significant contributions of the this compound scaffold in three key areas of medicinal chemistry: tyrosinase inhibition, PDE4 inhibition, and anticancer agent development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available precursors such as o-vanillin. A common strategy involves the reaction of o-vanillin with an appropriate halo-compound to construct the furan ring. For instance, reaction with ethyl chloroacetate can lead to the formation of a this compound ester, which can be further modified.[4] Another approach involves the condensation of a this compound-2-yl)ethanone with an aldehyde to form chalcone derivatives.[5]
Experimental Protocol: Synthesis of this compound-based Triazole-N-phenylacetamide Hybrids[4]
A representative synthetic scheme for a series of this compound-triazole tethered N-phenylacetamides is outlined below.
Step 1: Synthesis of this compound-based ester
-
To a solution of o-vanillin in dimethylformamide (DMF), potassium carbonate is added as a base.
-
Ethyl chloroacetate is then added, and the reaction mixture is stirred, typically at room temperature, to yield the this compound-based ester.
Step 2: Synthesis of this compound-based hydrazide
-
The synthesized ester is treated with hydrazine monohydrate in methanol to produce the corresponding hydrazide.
Step 3: Synthesis of this compound-based triazole
-
The hydrazide is reacted with phenyl isothiocyanate, followed by sodium hydroxide-induced nucleophilic cyclization in distilled water to afford the triazole.[4]
Step 4: Synthesis of this compound-based triazole-N-phenylacetamide hybrids
-
The this compound-based triazole is reacted with a library of substituted acetanilides in the presence of potassium carbonate in DMF to yield the final hybrid compounds.[4]
Biological Activities of this compound Derivatives
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[6] Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries. Several this compound derivatives have been synthesized and evaluated for their tyrosinase inhibitory potential.[4][6]
A series of this compound-triazole tethered N-phenylacetamides demonstrated potent tyrosinase inhibitory activity, with several compounds showing significantly lower IC50 values than the standard inhibitors, kojic acid and ascorbic acid.[4][6]
| Compound ID | Substitution Pattern | IC50 (µM) vs. Fungal Tyrosinase |
| 16h | N-(2-methoxyphenyl)acetamide | 0.39 ± 1.45 |
| 16f | N-(3-nitrophenyl)acetamide | 0.76 ± 1.71 |
| 16g | 4-bromo | 1.08 ± 4.09 |
| 16c | 2-methyl-5-nitro | 1.53 ± 2.30 |
| 16j | 4-methyl | 1.70 ± 3.93 |
| 16d | 3,4-dichloro | 1.73 ± 3.80 |
| 16i | 2,5-dimethoxy | 2.12 ± 5.78 |
| 16e | 4-chloro | 4.88 ± 1.14 |
| Kojic Acid | (Standard) | 30.34 ± 1.00 |
| Ascorbic Acid | (Standard) | 11.5 ± 1.00 |
| Data sourced from Mushtaq et al. (2025).[4][6] |
This colorimetric assay is based on the ability of tyrosinase to oxidize L-DOPA to form dopachrome, a colored product with an absorbance maximum at approximately 475-510 nm.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (this compound derivatives)
-
Kojic acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve test compounds and kojic acid in DMSO to create stock solutions. Prepare serial dilutions to the desired concentrations.
-
-
Assay Plate Setup:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the test compound dilutions to the 'Test' wells.
-
Add the positive control (kojic acid) to the 'Positive Control' wells.
-
Add the vehicle (DMSO) to the 'Enzyme Control' wells.
-
Add the tyrosinase solution to all wells except the 'Blank' wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Incubate the plate at a specified temperature (e.g., 25-37°C) for a set time (e.g., 10-20 minutes).
-
Measure the absorbance of each well at 510 nm using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is a key enzyme in the inflammatory cascade and is a validated target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[7][8] The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of inflammatory cells.
A series of this compound-4-carboxamides have been identified as potent PDE4 inhibitors.[8]
| Compound ID | R Group | PDE4 IC50 (µM) |
| 3a | -COCH3 | 0.0016 |
| 3e | -COCF3 | 0.00241 |
| 3f | -SO2CH3 | 0.0068 |
| 3b | -CH(OH)CH3 | 0.0086 |
| 3d | -CH2CH2CH3 | 0.017 |
| 3c | -CH2CH3 | 0.027 |
| 3g | -H | 0.77 |
| Rolipram | (Standard) | 0.0035 |
| Data sourced from Buckley et al. (2000).[8] |
This assay measures the inhibition of PDE4 activity by monitoring the change in fluorescence polarization of a fluorescein-labeled cAMP (FAM-cAMP) substrate.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP substrate
-
Test compounds (this compound derivatives)
-
Rolipram or Roflumilast (positive control)
-
Assay Buffer
-
Binding Agent (e.g., IMAP™ Binding Solution)
-
384-well, black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
-
Assay Plate Preparation:
-
Add the diluted compounds or controls to the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Add the PDE4 enzyme solution to each well (except "no enzyme" controls).
-
Initiate the reaction by adding the FAM-cAMP substrate solution to all wells.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding the Binding Agent solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Determine the IC50 value from the dose-response curve.
-
Anticancer Activity
The benzofuran scaffold is present in numerous compounds with demonstrated anticancer activity.[9][10] Derivatives of this compound have been synthesized and shown to possess cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[9][11]
Several benzofuran derivatives, including those with a methoxy group, have been evaluated for their cytotoxicity against different cancer cell lines.[9]
| Compound ID | K562 (leukemia) IC50 (µM) | MOLT-4 (leukemia) IC50 (µM) | HeLa (cervix carcinoma) IC50 (µM) | HUVEC (normal cells) IC50 (µM) |
| 1c | 20 | 180 | 20 | 20 |
| 1e | 25 | 25 | 25 | 25 |
| 2d | 85 | 85 | 85 | 85 |
| 3a | 25 | 25 | 25 | 25 |
| 3d | 20 | 20 | 20 | 6 |
| Data sourced from Napiorkowska et al. (2019).[9] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., K562, HeLa)
-
Cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways
mTOR Signaling Pathway in Cancer
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][8][12][13] Benzofuran derivatives have been identified as inhibitors of the mTOR pathway.[2][14]
Caspase-Mediated Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The activation of caspases, a family of cysteine proteases, is a central event in apoptosis.[2][3][9][15][16]
Experimental Workflows
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as tyrosinase inhibitors, PDE4 inhibitors, and anticancer agents. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry. Future work in this area could focus on the optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of other biological targets for this compound derivatives could unveil new therapeutic applications for this versatile scaffold. The continued investigation of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly contribute to the advancement of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Preliminary Biological Screening of 7-Methoxybenzofuran Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The incorporation of a methoxy group at the 7-position of the benzofuran ring has been shown to modulate the pharmacological properties of these molecules, leading to the development of potent agents with potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological screening of 7-methoxybenzofuran compounds, focusing on their anti-inflammatory, tyrosinase inhibitory, antioxidant, antibacterial, and anticancer activities. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.
Data Presentation
The biological activities of various this compound derivatives are summarized in the tables below, providing a comparative analysis of their potency.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |
| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | Nitric Oxide (NO) Release | RAW 264.7 | IC50: 4.38 µM | [1][2] |
| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | IL-1β Production (at 10 µM) | RAW 264.7 | 51.5 ± 12.5% inhibition | [2] |
| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | IL-6 Production (at 10 µM) | RAW 264.7 | 83.8 ± 1.6% inhibition | [2] |
| This compound pyrazoline derivative (4g) | Carrageenan-induced rat paw edema | - | 83.89% inhibition | [3] |
| This compound pyrazoline derivative (5m) | Carrageenan-induced rat paw edema | - | 80.49% inhibition | [3] |
Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives
| Compound | Enzyme Source | IC50 | Reference |
| N-(2-methoxyphenyl)acetamide linked this compound (16h) | Fungal Tyrosinase | 0.39 ± 1.45 µM | [4][5] |
| N-(3-nitrophenyl)acetamide linked this compound (16f) | Fungal Tyrosinase | 0.76 ± 1.71 µM | [4][5] |
| Kojic Acid (Standard) | Fungal Tyrosinase | 30.34 ± 1.00 µM | [4] |
| Ascorbic Acid (Standard) | Fungal Tyrosinase | 11.5 ± 1.00 µM | [4] |
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 | Reference |
| Ailanthoidol (a this compound derivative) | Huh7 (hepatoma) | Cell Viability | 45 µM (24h), 22 µM (48h) | [6] |
| 2-acetyl-7-phenylaminobenzofuran hybrid (27) | MDA-MB-468 (breast cancer) | Antiproliferation | 0.16 µM | [6] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (lung cancer) | MTT Assay | Not specified, but most promising | [7] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 and HepG2 (lung and liver cancer) | MTT Assay | Significant activity | [7] |
| Benzofuran derivative (17i) | H460 (lung cancer) | Anti-proliferation | 2.06 ± 0.27 µM | [8] |
| Benzofuran derivative (17i) | MCF-7 (breast cancer) | Anti-proliferation | 2.90 ± 0.32 µM | [8] |
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | Assay | MIC / Zone of Inhibition | Reference |
| 7-methoxy benzofuran pyrazoline derivatives (p-chloro substituted) | E. coli, B. subtilis | Not specified | Good activity | [3] |
| 7-methoxy benzofuran pyrazoline derivatives (p-fluoro substituted) | E. coli, B. subtilis | Not specified | Good activity | [3] |
| 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones | S. aureus, E. coli | Not specified | Almost equivalent to Streptomycin | [9] |
| 6-methoxy-2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23) | MRSA 43300 | Disk Diffusion | 18.33 ± 0.4 mm | [10] |
| 6-methoxy-2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23) | P. aeruginosa 9027 | Disk Diffusion | 12.33 ± 0.4 mm | [10] |
Experimental Protocols
Anti-inflammatory Activity Assays
This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound test compounds
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Pre-treat the cells with various concentrations of the this compound compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[11]
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent A to the supernatant, followed by an equal volume of Griess reagent B.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.[11]
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
Calculate the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
This protocol describes the quantification of PGE2, another key inflammatory mediator, in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
PGE2 ELISA kit (containing PGE2 standard, primary antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Cell culture supernatants from the NO production assay
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add 50 µL of the PGE2 standard or cell culture supernatant to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of the primary anti-PGE2 antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells again as described in step 5.
-
Add 100 µL of the TMB substrate to each well and incubate for 10-30 minutes at room temperature in the dark.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
The concentration of PGE2 is inversely proportional to the absorbance and is calculated based on the standard curve.
Tyrosinase Inhibition Assay
This assay determines the ability of this compound compounds to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound test compounds
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475-490 nm in kinetic mode for 30-60 minutes at 25°C.[12]
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited control.
-
The IC50 value is determined from a dose-response curve.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compounds for 24, 48, or 72 hours.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[13]
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the this compound compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
This compound test compounds
-
Standard antibiotic (e.g., ciprofloxacin, streptomycin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the this compound compounds and the standard antibiotic in the broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without any compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the biological activities of this compound compounds and a general experimental workflow for their screening.
Caption: General experimental workflow for the biological screening of this compound compounds.
Caption: Simplified MAPK signaling pathway in LPS-stimulated macrophages.
Caption: Simplified mTOR signaling pathway in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. mdpi.com [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
The Multifaceted Pharmacology of 7-Methoxybenzofuran Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 7-methoxybenzofuran scaffold is a privileged heterocyclic structure that forms the core of a variety of biologically active compounds. While the parent molecule's activity is not extensively documented, its derivatives have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, enzyme inhibitory, and anticancer activities. This technical guide provides an in-depth analysis of the mechanism of action of a key this compound derivative, summarizes the activities of other notable derivatives, and provides detailed experimental protocols for the cited research.
Core Focus: Anti-inflammatory Mechanism of 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran
A significant body of research has focused on the anti-inflammatory properties of ailanthoidol derivatives, with a notable example being 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran. This compound has been demonstrated to exert its anti-inflammatory effects through the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway.
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran has been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line | Condition | Reference |
| IC50 for Nitric Oxide (NO) Release | 4.38 µM | RAW 264.7 | LPS-stimulated | [1] |
| Inhibition of IL-1β Production (at 1 µM) | 13.2 ± 8.6% | RAW 264.7 | LPS-stimulated | [1] |
| Inhibition of IL-1β Production (at 5 µM) | 27.3 ± 16.1% | RAW 264.7 | LPS-stimulated | [1] |
| Inhibition of IL-1β Production (at 10 µM) | 51.5 ± 12.5% | RAW 264.7 | LPS-stimulated | [1] |
| Inhibition of IL-6 Production (at 1 µM) | 0% | RAW 264.7 | LPS-stimulated | [1] |
| Inhibition of IL-6 Production (at 5 µM) | 58.4 ± 6.0% | RAW 264.7 | LPS-stimulated | [1] |
| Inhibition of IL-6 Production (at 10 µM) | 83.8 ± 1.6% | RAW 264.7 | LPS-stimulated | [1] |
Signaling Pathway Visualization
The anti-inflammatory action of 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran is primarily mediated by the inhibition of the JNK pathway, a component of the MAPK signaling cascade. This ultimately leads to the downregulation of the transcription factor AP-1 and a subsequent reduction in the expression of pro-inflammatory mediators.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran's anti-inflammatory activity.[1]
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Assay
The production of nitric oxide was determined by measuring the amount of nitrite in the culture medium using the Griess reagent system. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader.
Western Blot Analysis
Cells were lysed in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/mL leupeptin, and 1 mM PMSF. Protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline containing 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against iNOS, COX-2, p-JNK, JNK, and β-actin overnight at 4°C. After washing with TBST, the membranes were incubated with horseradish peroxidase-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in the cell culture supernatants were measured using commercially available ELISA kits according to the manufacturer's instructions.
Experimental Workflow Visualization
The general workflow for assessing the anti-inflammatory effects of this compound derivatives is depicted below.
Diverse Biological Activities of Other this compound Derivatives
The this compound core is a versatile scaffold found in compounds with a range of biological activities. A summary of these activities is presented below.
| Derivative Class | Biological Activity | Mechanism of Action (if known) | Reference |
| This compound-triazole tethered N-phenylacetamides | Tyrosinase Inhibition | Inhibition of melanin production | [2][3] |
| This compound-4-carboxamides | PDE4 Inhibition | Inhibition of phosphodiesterase type 4 | [4][5] |
| 7-Alkoxybenzofurans | PDE4 Inhibition, Hepatoprotective | Inhibition of PDE4, reduction of inflammatory markers | [6] |
| Various substituted 7-methoxybenzofurans | Antibacterial and Antifungal | Not specified | [7] |
| Various substituted 7-methoxybenzofurans | Anticancer | Cytotoxic activity against various cancer cell lines | [8][9] |
| 4-Methoxybenzofuran | CYP2A6 Inhibition | Inhibition of cytochrome P450 2A6 enzyme | [10] |
This diverse range of activities highlights the potential of the this compound scaffold in the development of new therapeutic agents for a variety of diseases. Further research into the structure-activity relationships of these derivatives will be crucial for optimizing their potency and selectivity.
References
- 1. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Discovery of 7-alkoxybenzofurans as PDE4 inhibitors with hepatoprotective activity in D-GalN/LPS-induced hepatic sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Models Related to Methoxalen and Menthofuran–Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6 [jstage.jst.go.jp]
7-Methoxybenzofuran: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxybenzofuran, a heterocyclic compound featuring a fused benzene and furan ring system, has emerged as a valuable and versatile scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties make it an ideal starting material for the synthesis of a diverse array of novel compounds with significant biological activities. This technical guide provides a comprehensive overview of this compound as a precursor, detailing its application in the development of innovative therapeutic agents. The guide summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes complex biological pathways and synthetic workflows to facilitate further research and development in this promising area.
Chemical and Physical Properties of this compound
This compound is a solid at room temperature with the following key properties:
| Property | Value |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 7168-85-6 |
| IUPAC Name | 7-methoxy-1-benzofuran |
| Appearance | White to off-white solid |
| XlogP | 2.3 |
Synthesis of Novel Compounds from this compound
This compound serves as a key building block for a variety of pharmacologically active molecules, including anticancer agents, anti-inflammatory compounds, tyrosinase inhibitors, and phosphodiesterase (PDE) 4 inhibitors.
Anticancer Agents
Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and interference with critical cell signaling pathways such as the mTOR pathway.[1]
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oxindole-Benzofuran Hybrid (22d) | MCF-7 (Breast) | 3.41 | [2] |
| Oxindole-Benzofuran Hybrid (22f) | MCF-7 (Breast) | 2.27 | [2] |
| 1,2,3-Selenadiazole-based Benzofuran (10f) | MCF-7 (Breast) | 2.6 | |
| Benzofuran-Chalcone Derivative (33d) | A-375 (Melanoma) | 4.15 | |
| Benzofuran-Chalcone Derivative (33d) | MCF-7 (Breast) | 3.22 | |
| Benzofuran-Chalcone Derivative (33d) | A-549 (Lung) | 2.74 | |
| Benzofuran-Chalcone Derivative (33d) | HT-29 (Colon) | 7.29 | |
| Benzofuran-Chalcone Derivative (33d) | H-460 (Lung) | 3.81 |
Signaling Pathway: Apoptosis Induction by Benzofuran Derivatives
The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism for the anticancer effects of this compound derivatives.
Anti-inflammatory Agents
Several novel benzofuran hybrids have been synthesized and shown to possess potent anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[3][4]
Quantitative Data: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Benzofuran-piperazine hybrid (5d) | NO Inhibition (RAW 264.7 cells) | 52.23 ± 0.97 | [3][4] |
| Fluorinated Benzofuran Derivative | IL-6 Inhibition | 1.2 - 9.04 | [5] |
| Fluorinated Benzofuran Derivative | CCL2 Inhibition | 1.5 - 19.3 | [5] |
| Fluorinated Benzofuran Derivative | NO Inhibition | 2.4 - 5.2 | [5] |
| Fluorinated Benzofuran Derivative | PGE₂ Inhibition | 1.1 - 20.5 | [5] |
Signaling Pathway: Inhibition of Inflammatory Response
The diagram below depicts the inhibition of the NF-κB and MAPK signaling pathways by anti-inflammatory benzofuran derivatives.
Tyrosinase Inhibitors
This compound has been utilized as a starting material for the synthesis of potent tyrosinase inhibitors. These compounds have potential applications in the treatment of hyperpigmentation disorders.
Quantitative Data: Tyrosinase Inhibitory Activity
| Compound | IC₅₀ (µM) |
| This compound-triazole-N-phenylacetamide hybrid (16h) | 0.39 ± 1.45 |
| This compound-triazole-N-phenylacetamide hybrid (16f) | 0.76 ± 1.71 |
| Kojic Acid (Standard) | 30.34 ± 1.00 |
| Ascorbic Acid (Standard) | 11.5 ± 1.00 |
Experimental Workflow: Synthesis of Tyrosinase Inhibitors
The following diagram outlines the synthetic workflow for preparing this compound-based tyrosinase inhibitors.
Phosphodiesterase 4 (PDE4) Inhibitors
This compound-4-carboxamides have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), suggesting their potential as treatments for asthma and other inflammatory diseases.[6][7]
Quantitative Data: PDE4 Inhibitory Activity
| Compound | PDE4 IC₅₀ (µM) |
| 2-Acetyl-7-methoxybenzofuran-4-carboxamide derivative (3a) | 0.02 |
| Rolipram (Standard) | 0.4 |
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following is a general protocol for the coupling of an aryl halide with an arylboronic acid.
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%).
-
Solvent and Base: Add a suitable solvent, such as a mixture of 1,4-dioxane and water, and a base, for instance, K₃PO₄ (2 eq).
-
Degassing: Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere at 85-100 °C overnight.
-
Workup: After cooling to room temperature, extract the mixture with an organic solvent (e.g., diethyl ether).
-
Purification: Purify the product by column chromatography on silica gel.
General Procedure for Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like this compound.
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.1 eq) to N,N-dimethylformamide (DMF) (3-5 eq).
-
Addition of Substrate: To the prepared Vilsmeier reagent, add a solution of this compound (1 eq) in DMF.
-
Reaction: Heat the mixture at 60-80 °C for several hours.
-
Hydrolysis: Pour the reaction mixture into ice-cold water and stir vigorously to precipitate the product.
-
Workup: Filter the precipitate, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound has proven to be a highly valuable and adaptable precursor for the synthesis of a wide range of novel compounds with significant therapeutic potential. Its utility in constructing complex molecules with diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects, underscores its importance in modern drug discovery and development. The synthetic routes and biological data presented in this guide are intended to serve as a foundational resource for researchers and scientists working to unlock the full potential of this versatile chemical scaffold. Further exploration of the structure-activity relationships of this compound derivatives is anticipated to lead to the discovery of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Exploring the Structure-Activity Relationship of Methoxybenzofurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a methoxy substituent onto this core structure has been shown to significantly influence the pharmacological profile of these molecules. This technical guide delves into the structure-activity relationships (SAR) of methoxybenzofurans, providing a comprehensive overview of their diverse biological activities, including anticancer, tyrosinase inhibition, and adenosine receptor antagonism. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the methoxybenzofuran scaffold by presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Anticancer Activity of Methoxybenzofurans
Methoxybenzofuran derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the disruption of crucial cellular processes such as tubulin polymerization and the inhibition of key signaling pathways like mTOR.
Structure-Activity Relationship and Quantitative Data
The position and number of methoxy groups on the benzofuran ring, as well as the nature of substituents at other positions, play a critical role in determining the anticancer potency. The following table summarizes the in vitro cytotoxicity of selected methoxybenzofuran derivatives against different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Methoxy-2-(4-methoxyphenyl)benzofuran | SQ20B (Head and Neck) | 0.46 | [1] |
| 2 | (6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | A549 (Lung) | 0.08 | [2] |
| 3 | (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol | A549 (Lung) | 0.06 | [2] |
| 4 | 3,4,5-trimethoxybenzamide substituted benzofuran (derivative 6g) | MDA-MB-231 (Breast) | 3.01 | [3] |
| 5 | 3,4,5-trimethoxybenzamide substituted benzofuran (derivative 6g) | HCT-116 (Colon) | 5.20 | [3] |
| 6 | 3,4,5-trimethoxybenzamide substituted benzofuran (derivative 6g) | HT-29 (Colon) | 9.13 | [3] |
| 7 | 3,4,5-trimethoxybenzamide substituted benzofuran (derivative 6g) | HeLa (Cervical) | 11.09 | [3] |
| 8 | N¹-unsubstituted oxindole derivative (5d) | MCF-7 (Breast) | 3.41 | [4] |
| 9 | N¹-unsubstituted oxindole derivative (5f) | MCF-7 (Breast) | 2.27 | [4] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Methoxybenzofuran derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other solubilizing agent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxybenzofuran derivatives in culture medium. The final concentrations should typically range from 0.01 to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
Methoxybenzofuran derivatives
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplates (clear bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the methoxybenzofuran derivatives and control compounds in polymerization buffer.
-
Reaction Setup: On ice, add the test compounds to the wells of a pre-chilled 96-well plate.
-
Tubulin Preparation: Prepare a solution of tubulin in ice-cold polymerization buffer containing GTP.
-
Initiation of Polymerization: Add the tubulin solution to the wells containing the test compounds.
-
Absorbance Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[9]
-
Data Analysis: Plot the absorbance at 340 nm as a function of time. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[9]
Signaling Pathways
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[10] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers.[11] Certain methoxybenzofuran derivatives have been shown to inhibit mTOR signaling, leading to decreased cancer cell proliferation.[10][12]
Caption: Methoxybenzofurans can inhibit the mTOR signaling pathway.
Tyrosinase Inhibition by Methoxybenzofurans
Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Methoxybenzofuran derivatives have been investigated as tyrosinase inhibitors for their potential application in cosmetics and dermatology.
Structure-Activity Relationship and Quantitative Data
The inhibitory potency of methoxybenzofuran derivatives against tyrosinase is influenced by the substitution pattern on both the benzofuran and the appended phenyl rings.
| Compound ID | Structure | IC50 (µM) | Reference |
| 10 | 7-Methoxybenzofuran-triazole tethered N-(2-methoxyphenyl)acetamide (16h) | 0.39 | [13] |
| 11 | This compound-triazole tethered N-(3-nitrophenyl)acetamide (16f) | 0.76 | [13] |
| 12 | 2-phenylbenzofuran with p-methoxy substitution (13) | > 100 | [14] |
| 13 | Sulfonamide chalcone derivative (5c) | 0.43 | [15] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This assay is commonly used to screen for tyrosinase inhibitors using mushroom tyrosinase and L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Methoxybenzofuran derivatives
-
Positive control (e.g., Kojic acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound solution (in DMSO or another suitable solvent), and mushroom tyrosinase solution.
-
Pre-incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Reaction Initiation: Add L-DOPA solution to each well to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration.[14]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Adenosine Receptor Antagonism by Methoxybenzofurans
Adenosine receptors, particularly the A₁ and A₂A subtypes, are G-protein coupled receptors that play important roles in the central nervous system and other tissues. Antagonists of these receptors have therapeutic potential for neurodegenerative disorders like Parkinson's and Alzheimer's disease.
Structure-Activity Relationship and Quantitative Data
The affinity of methoxybenzofuran derivatives for adenosine receptors is highly dependent on the substitution pattern.
| Compound ID | Structure | Receptor | Ki (µM) | Reference | | :--- | :--- | :--- | :--- | | 14 | (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone (3j) | Rat A₁ | 6.880 |[16] | | 15 | (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone (3j) | Rat A₂A | 0.5161 |[16] |
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors
This assay measures the ability of a test compound to displace a radiolabeled ligand from the adenosine receptor, thereby determining its binding affinity.
Materials:
-
Cell membranes expressing the target adenosine receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]DPCPX for A₁ or [³H]ZM241385 for A₂A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Methoxybenzofuran derivatives
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.[17]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[17]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. The binding affinity (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are crucial signaling cascades involved in inflammation. Some benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. sciforum.net [sciforum.net]
- 15. ukm.my [ukm.my]
- 16. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Methoxybenzofuran from o-Vanillin
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-methoxybenzofuran, a valuable heterocyclic compound used as a building block in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and proceeds through a three-step sequence: O-alkylation, intramolecular cyclization via a Perkin-type condensation, and subsequent decarboxylation. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Benzofurans are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The this compound scaffold, in particular, is a key intermediate in the synthesis of various therapeutic agents. The following protocols detail a reliable and reproducible method for the preparation of this compound from o-vanillin.
Overall Reaction Scheme
Figure 1: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-formyl-3-methoxyphenoxy)acetate (Intermediate A)
This step involves the O-alkylation of the phenolic hydroxyl group of o-vanillin with ethyl bromoacetate.
Materials and Reagents:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of o-vanillin (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the resulting suspension at room temperature for 20 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(2-formyl-3-methoxyphenoxy)acetate as a solid. A similar, unsubstituted compound, ethyl 2-(2-formylphenoxy)acetate, has been synthesized with a reported yield of 81%.[1]
Figure 2: Reaction scheme for the synthesis of Intermediate A.
Step 2: Synthesis of this compound-2-carboxylic acid (Intermediate B)
This step involves an intramolecular Perkin-type condensation of the phenoxyacetate intermediate to form the benzofuran ring.
Materials and Reagents:
-
Ethyl 2-(2-formyl-3-methoxyphenoxy)acetate (Intermediate A)
-
Anhydrous Sodium Acetate (NaOAc)
-
Acetic Anhydride (Ac₂O)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
A mixture of ethyl 2-(2-formyl-3-methoxyphenoxy)acetate (1.0 equivalent), anhydrous sodium acetate (2.0 equivalents), and acetic anhydride (5.0 equivalents) is heated at 140-150°C for 5 hours.
-
After cooling, the reaction mixture is poured into water.
-
The resulting solid is collected by filtration and washed with water.
-
The crude product is then hydrolyzed by refluxing with a mixture of ethanol and aqueous sodium hydroxide.
-
After hydrolysis, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid.
-
The precipitated this compound-2-carboxylic acid is collected by filtration, washed with cold water, and dried.
Figure 3: Reaction scheme for the synthesis of Intermediate B.
Step 3: Synthesis of this compound
The final step is the decarboxylation of the benzofuran-2-carboxylic acid to yield the target molecule.
Materials and Reagents:
-
This compound-2-carboxylic acid (Intermediate B)
-
Quinoline
-
Copper powder
Procedure:
-
A mixture of this compound-2-carboxylic acid (1.0 equivalent) and a catalytic amount of copper powder in quinoline is heated at 200-220°C until the evolution of carbon dioxide ceases.
-
The reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The ether solution is washed successively with dilute hydrochloric acid (to remove quinoline), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.
Figure 4: Reaction scheme for the synthesis of this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Key Spectroscopic Data (Expected) |
| o-Vanillin | C₈H₈O₃ | 152.15 | - | White to pale yellow solid | - |
| Ethyl 2-(2-formyl-3-methoxyphenoxy)acetate | C₁₂H₁₄O₅ | 238.24 | ~80 | Solid | ¹H NMR: Aldehyde proton (~10 ppm), Methoxy protons (~3.9 ppm), Ethyl ester protons (~4.2 and 1.2 ppm) |
| This compound-2-carboxylic acid | C₁₀H₈O₄ | 192.17 | ~70-80 | Solid | ¹H NMR: Carboxylic acid proton (>10 ppm), Furan ring protons, Methoxy protons |
| This compound | C₉H₈O₂ | 148.16 | ~60-70 | Oil or low melting solid | ¹H NMR: Furan ring protons (~6.8 and 7.5 ppm), Aromatic protons, Methoxy protons (~3.9 ppm) |
Table 1: Summary of compounds and expected data in the synthesis of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
DMF is a skin and respiratory irritant; handle with care.
-
Acetic anhydride is corrosive and a lachrymator.
-
Quinoline is toxic and should be handled with caution.
-
Copper powder is flammable.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound from o-vanillin. This multi-step synthesis employs common laboratory reagents and techniques, making it an accessible route for researchers in organic and medicinal chemistry. The provided data and diagrams are intended to facilitate the successful execution and understanding of the synthetic pathway.
References
Palladium-Catalyzed Synthesis of 7-Methoxybenzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 7-methoxybenzofuran derivatives, a significant structural motif in medicinal chemistry and materials science, utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined herein offer robust and versatile routes to a variety of substituted 7-methoxybenzofurans.
Introduction
Benzofurans are a vital class of heterocyclic compounds present in numerous natural products and pharmacologically active molecules. The this compound scaffold, in particular, is a key building block in the synthesis of various therapeutic agents and functional materials. Palladium-catalyzed reactions have become indispensable tools for the construction of the benzofuran core, offering high efficiency, functional group tolerance, and atom economy. This document details several palladium-catalyzed strategies for the synthesis of this compound derivatives, including Sonogashira coupling followed by cyclization, intramolecular Heck reactions, and C-H activation/C-O bond formation.
Core Synthetic Strategies
Several palladium-catalyzed methods can be employed for the synthesis of this compound derivatives. The choice of a specific protocol often depends on the availability of starting materials and the desired substitution pattern.
A prevalent and highly effective method involves a tandem Sonogashira coupling and cyclization reaction. This approach typically starts with a suitably substituted o-iodophenol and a terminal alkyne. The palladium/copper co-catalyzed Sonogashira coupling forms a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization to afford the benzofuran ring.[1][2]
Another powerful strategy is the intramolecular Heck reaction. This method involves the palladium-catalyzed cyclization of a substrate containing both an aryl halide and an alkene moiety, such as a 2-allyl-halophenol.[3] This approach is particularly useful for the synthesis of 2,3-dihydrobenzofurans, which can be subsequently oxidized to the corresponding benzofurans if desired.[4]
More recent advancements include direct C-H activation/C-O bond formation strategies. These methods offer a more atom-economical approach by avoiding the pre-functionalization of starting materials with halides. For instance, the palladium-catalyzed reaction of phenols with alkynes can directly lead to the formation of the benzofuran ring system through a sequence of C-H functionalization and cyclization.[5][6]
Experimental Protocols and Data
This section provides detailed experimental protocols for key palladium-catalyzed reactions used in the synthesis of this compound derivatives. The accompanying tables summarize the reaction conditions and yields for various substrates, allowing for easy comparison and optimization.
Sonogashira Coupling of o-Iodoanisoles and Terminal Alkynes Followed by Electrophilic Cyclization
This two-step, one-pot procedure provides a versatile route to 2,3-disubstituted 7-methoxybenzofurans. The initial Sonogashira coupling is followed by an electrophilic cyclization to construct the benzofuran ring.[1]
General Experimental Protocol:
To a solution of the o-iodoanisole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as triethylamine or a mixture of THF and an amine base, are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[7] The reaction mixture is stirred at room temperature or heated until the starting materials are consumed (monitored by TLC or GC). Following the coupling reaction, an electrophile (e.g., I₂, Br₂, or PhSeCl) is added to initiate the cyclization. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]
Table 1: Synthesis of this compound Derivatives via Sonogashira Coupling and Cyclization [1]
| Entry | o-Iodoanisole Derivative | Alkyne | Electrophile | Product | Yield (%) |
| 1 | 2-Iodo-3-methoxyanisole | Phenylacetylene | I₂ | 3-Iodo-7-methoxy-2-phenylbenzofuran | 95 |
| 2 | 2-Iodo-3-methoxyanisole | 1-Hexyne | I₂ | 2-Butyl-3-iodo-7-methoxybenzofuran | 92 |
| 3 | 2-Iodo-3-methoxyanisole | (Trimethylsilyl)acetylene | I₂ | 3-Iodo-7-methoxy-2-(trimethylsilyl)benzofuran | 85 |
Diagram of the Sonogashira Coupling and Cyclization Workflow
Caption: Workflow for the synthesis of 2,3-disubstituted 7-methoxybenzofurans.
Intramolecular Heck Reaction for the Synthesis of 2,3-Dihydro-7-methoxybenzofurans
The intramolecular Heck reaction provides an efficient pathway to construct the 2,3-dihydrobenzofuran skeleton, which can be a target molecule itself or an intermediate for the synthesis of fully aromatic benzofurans.[3][8]
General Experimental Protocol:
A solution of the 2-allyl-halophenol substrate (1.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is prepared in a reaction vessel. A palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand like BINAP, 10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like triethylamine, 2.0 equiv) are added. The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[8]
Table 2: Synthesis of 2,3-Dihydro-7-methoxybenzofuran Derivatives via Intramolecular Heck Reaction
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Allyl-1-bromo-3-methoxybenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 12 | 7-Methoxy-3-methyl-2,3-dihydrobenzofuran | 85 |
| 2 | 1-Bromo-2-(2-cyclohexenyl)-3-methoxybenzene | Pd₂(dba)₃ / (R)-BINAP | Ag₃PO₄ | Toluene | 110 | 24 | Chiral fused dihydrobenzofuran | 78 |
| 3 | 1-Iodo-3-methoxy-2-(2-methylallyl)benzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | CH₃CN | 80 | 18 | 7-Methoxy-3,3-dimethyl-2,3-dihydrobenzofuran | 91 |
Diagram of the Intramolecular Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle for the intramolecular Heck reaction.
Palladium-Catalyzed C-H Activation/C-O Bond Formation
Direct C-H activation strategies offer a more streamlined approach to benzofuran synthesis by avoiding the need for pre-halogenated starting materials.[5][6]
General Experimental Protocol:
In a reaction vessel, the phenol derivative (1.0 equiv), the alkyne (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., Cu(OAc)₂ or benzoquinone, 1.0-2.0 equiv) are combined in a suitable solvent (e.g., DMF, DMSO, or toluene). The reaction is heated at a temperature typically between 100 and 140 °C for several hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[6][9]
Table 3: Synthesis of this compound Derivatives via Pd-Catalyzed C-H Activation
| Entry | Phenol | Alkyne | Catalyst System | Oxidant | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 3-Methoxyphenol | Diphenylacetylene | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 120 | 7-Methoxy-2,3-diphenylbenzofuran | 75 |
| 2 | 3-Methoxyphenol | 1-Phenyl-1-propyne | Pd(TFA)₂ | Benzoquinone | DMF | 110 | 7-Methoxy-3-methyl-2-phenylbenzofuran | 68 |
| 3 | 3-Methoxyphenol | 4-Octyne | Pd(OAc)₂ / Ligand | Ag₂CO₃ | DMSO | 130 | 2,3-Dipropyl-7-methoxybenzofuran | 62 |
Conclusion
The palladium-catalyzed synthesis of this compound derivatives offers a versatile and efficient platform for accessing a wide range of substituted benzofurans. The choice of methodology, including Sonogashira coupling/cyclization, intramolecular Heck reactions, or direct C-H activation, allows for strategic bond formation and the introduction of diverse functionalities. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of novel this compound derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the desired outcomes for specific substrates.[7][10]
References
- 1. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed benzofuran and indole synthesis by multiple C–H functionalizations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Purification of 7-Methoxybenzofuran via Column Chromatography
Introduction
7-Methoxybenzofuran is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed and effective technique for the isolation of this compound in high purity. This protocol provides a detailed methodology for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.[1] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase.[1][2][3] A solvent system of relatively low polarity, typically a mixture of hexane and ethyl acetate, acts as the mobile phase or eluent.[4][5] Compounds with higher polarity will adhere more strongly to the silica gel and elute slower, while less polar compounds will travel through the column more quickly.[1][6] By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column, achieving separation.
Experimental Protocol
This section details the step-by-step procedure for the purification of this compound.
1. Materials and Reagents
-
Stationary Phase: Silica gel (200-400 mesh)[7]
-
Mobile Phase Solvents: n-Hexane (or cyclohexane) and Ethyl Acetate (HPLC grade)[4][5]
-
Crude Sample: Synthesized this compound dissolved in a minimal amount of dichloromethane or the initial mobile phase.
-
Apparatus:
-
Glass chromatography column with a stopcock
-
Separatory funnel (for gradient elution)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collection vials
-
Glass rod or Pasteur pipette
-
Cotton wool or glass wool
-
Sand (washed)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
2. Column Preparation (Slurry Packing Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom of the column to support the packing.[8] Add a thin layer (approx. 1 cm) of sand over the plug.[8]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).[1] Add the initial, least polar mobile phase solvent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a consistent slurry. Stir gently with a glass rod to remove any air bubbles.[8]
-
Pack the Column: Pour the silica gel slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, which helps in uniform packing.[1] Continuously tap the side of the column gently to settle the silica gel and remove any air pockets.[8]
-
Finalize Packing: Once all the silica gel has been added and has settled, add another thin layer (approx. 1 cm) of sand on top of the silica gel bed. This layer protects the surface of the stationary phase from being disturbed during sample and solvent addition.[8]
-
Equilibration: Allow the excess solvent to drain until the solvent level is just above the top layer of sand. Never let the column run dry.[1] Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.
3. Sample Loading
-
Dissolve Sample: Dissolve the crude this compound sample in the minimum possible volume of a suitable solvent, ideally the mobile phase or a more volatile solvent like dichloromethane.
-
Load onto Column: Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.[9]
-
Adsorb Sample: Open the stopcock and allow the sample solution to enter the silica gel bed until the liquid level is just at the top of the sand.[9] Carefully add a small amount of the initial mobile phase and allow it to run into the column to ensure all the sample is adsorbed onto the stationary phase.
4. Elution and Fraction Collection
-
Begin Elution: Carefully fill the top of the column with the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradient Elution: Start collecting the eluent in numbered test tubes or vials. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:
-
5% Ethyl Acetate in Hexane (2-3 column volumes)
-
10% Ethyl Acetate in Hexane (2-3 column volumes)
-
20% Ethyl Acetate in Hexane (until the desired compound has eluted)
-
-
Maintain Flow: Maintain a constant flow rate. The top of the column should be kept filled with the mobile phase to avoid the introduction of air.
5. Monitoring by Thin Layer Chromatography (TLC)
-
Spot Fractions: Spot a small amount from every few collected fractions onto a TLC plate, alongside a spot of the original crude mixture.
-
Develop TLC: Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 20% ethyl acetate in hexane).[5]
-
Visualize: Visualize the developed plate under a UV lamp. The desired product, this compound, should appear as a distinct spot.
-
Combine Fractions: Combine the fractions that contain the pure desired compound, as indicated by the TLC analysis.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical parameters used in the column chromatography purification of benzofuran derivatives.
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel (200-400 mesh) | [7] |
| Mobile Phase (Eluent) | Graded mixture of Ethyl Acetate in Hexane or Cyclohexane | [4][5] |
| Typical Gradient | Start with low polarity (e.g., 5% EtOAc) and increase as needed. | [4] |
| Example Rf Value | ~0.58 (in 20% Ethyl Acetate/Hexane for a related compound) | [5] |
| Example Rf Value | ~0.51 (in 1:1 Ethyl Acetate/Cyclohexane for a related compound) | [4] |
Note: Rf values are highly dependent on the specific conditions (TLC plate, solvent saturation, temperature) and should be determined experimentally.[10]
Visualization of the Workflow
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for this compound Purification.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of 7-Methoxybenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of libraries of these compounds is of significant interest in drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.
This document provides detailed application notes and a protocol for the synthesis of benzofuran derivatives on a solid support. The core methodology is based on the work of Du and Armstrong, who developed a samarium(II) iodide-mediated radical cyclization approach to construct the benzofuran core on a solid phase. While the original research demonstrates the synthesis of various substituted benzofurans, this protocol can be readily adapted for the synthesis of 7-methoxybenzofuran derivatives by utilizing an appropriately substituted starting material.
General Principles of Solid-Phase Benzofuran Synthesis
The solid-phase synthesis of benzofurans involves several key steps: the choice of a suitable solid support and linker, the attachment of a starting material to the linker, on-resin chemical transformations to construct the heterocyclic ring, and finally, cleavage of the desired product from the solid support.
-
Solid Support and Linker Selection: A crucial aspect of SPOS is the selection of the resin and linker. The linker must be stable to the reaction conditions employed during the synthesis and allow for efficient cleavage of the final product without degradation. The Rink amide resin is a suitable choice as it is compatible with a variety of reaction conditions and can be cleaved under moderately acidic conditions.[1]
-
Attachment of Starting Material: A key strategy involves the immobilization of a phenolic precursor to the solid support. This allows for subsequent on-resin reactions to build the furan ring.
-
On-Resin Ring Formation: The construction of the benzofuran ring on the solid support is the core of the synthesis. The Du and Armstrong method employs a SmI₂-mediated radical cyclization of an O-allylated phenolic precursor.[1]
-
Cleavage from Solid Support: The final step is the release of the synthesized benzofuran derivative from the resin. For the Rink amide linker, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA).
Application Protocol: Solid-Phase Synthesis of a 7-Methoxy-2,3-dihydrobenzofuran Derivative
This protocol details the synthesis of a 7-methoxy-2,3-dihydrobenzofuran derivative on a Rink amide resin, adapted from the general procedure described by Du and Armstrong.[1]
Materials and Reagents:
-
Rink Amide Resin (loading level: ~0.81 mmol/g)[1]
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin derivative for this compound synthesis)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Hexamethylphosphoramide (HMPA)
-
tert-Butanol (t-BuOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Experimental Workflow Diagram:
References
Application of 7-Methoxybenzofuran Derivatives in Tyrosinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 7-methoxybenzofuran derivatives as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a prime target for therapeutic and cosmetic applications. This document outlines the inhibitory activities of novel this compound-triazole tethered N-phenylacetamides, details the experimental protocols for their evaluation, and illustrates key pathways and workflows.
Quantitative Data Summary
A series of novel this compound-triazole joined N-phenylacetamides have demonstrated significant tyrosinase inhibitory potential, with several compounds exhibiting greater efficacy than the standard inhibitors, kojic acid and ascorbic acid. The half-maximal inhibitory concentration (IC50) values for these compounds against mushroom tyrosinase are summarized below.
| Compound ID | Substitution on Phenylacetamide Ring | IC50 (μM) ± SD |
| 16h | 2-methoxy | 0.39 ± 1.45 |
| 16f | 3-nitro | 0.76 ± 1.71 |
| 16g | 4-bromo | 1.08 ± 4.09 |
| 16j | 4-methyl | 1.70 ± 3.93 |
| 16a | Unsubstituted | 1.82 ± 5.42 |
| 16b | 2-nitro | 1.55 ± 2.58 |
| 16c | 2-chloro | 1.35 ± 3.89 |
| 16d | 3-chloro | 1.21 ± 2.12 |
| 16e | 4-chloro | 4.88 ± 1.14 |
| 16i | 3-methyl | 2.12 ± 5.78 |
| Kojic Acid | (Standard) | 30.34 ± 1.00 |
| Ascorbic Acid | (Standard) | 11.5 ± 1.00 |
Signaling Pathway of Melanogenesis and Inhibition
Tyrosinase is a critical enzyme in the melanogenesis pathway, catalyzing the conversion of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. Dopaquinone is a precursor for melanin synthesis. This compound derivatives act by inhibiting tyrosinase, thereby blocking the initial steps of this pathway and reducing melanin production.
Caption: Inhibition of the melanogenesis pathway by this compound derivatives.
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol details the steps to assess the tyrosinase inhibitory activity of this compound derivatives using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound derivatives (test compounds)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Solution Preparation:
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic in deionized water and adjusting the pH to 6.8.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA powder in sodium phosphate buffer. Prepare this solution fresh.
-
Test Compound Stock Solutions (e.g., 10 mM): Dissolve the this compound derivatives in DMSO.
-
Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in distilled water or DMSO.
Assay Procedure:
-
Plate Setup: In a 96-well plate, add the following components in triplicate:
-
Test Wells: 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of tyrosinase solution.
-
Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of tyrosinase solution.
-
Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.
-
Blank Well: 80 µL of sodium phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well will be 100 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.
Data Analysis:
-
Calculate the Rate of Reaction (V): Determine the rate of dopachrome formation by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the Percentage of Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the negative control well.
-
V_inhibitor is the rate of reaction in the presence of the test compound or kojic acid.
-
-
Determine IC50 Value: The IC50 value, the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Tyrosinase Inhibitor Screening
The following diagram outlines the general workflow for screening and evaluating this compound derivatives as tyrosinase inhibitors.
Caption: General workflow for screening this compound derivatives as tyrosinase inhibitors.
Structure-Activity Relationship (SAR)
The inhibitory potency of the this compound-triazole N-phenylacetamide hybrids is influenced by the nature and position of substituents on the phenylacetamide ring.
-
Electron-donating groups: The presence of a methoxy group (an electron-donating group) at the ortho position of the phenylacetamide ring, as seen in compound 16h , resulted in the most potent tyrosinase inhibition (IC50 = 0.39 ± 1.45 µM).[1]
-
Electron-withdrawing groups: A nitro group (an electron-withdrawing group) at the meta position also conferred high potency, as observed in compound 16f (IC50 = 0.76 ± 1.71 µM).[1][2]
-
Halogens: Halogen substitution showed variable effects. A bromo-substitution at the para position (16g ) showed good activity, while a chloro-substitution at the same position (16e ) resulted in the least potent compound in the series.[1]
Caption: Structure-activity relationship of this compound derivatives.
References
Application Notes: 7-Methoxybenzofuran Derivatives as Potential PDE4 Inhibitors for Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade associated with asthma. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the activity of immune and inflammatory cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators and promotes airway smooth muscle relaxation. This makes PDE4 a compelling therapeutic target for the treatment of asthma. This document provides detailed protocols and data related to a series of 7-methoxybenzofuran-4-carboxamides that have shown potential as potent and selective PDE4 inhibitors.[1][2]
Data Presentation
The following tables summarize the in vitro potency and selectivity of synthesized this compound-4-carboxamide derivatives against PDE4.
Table 1: In Vitro Activity of 2-Substituted-7-methoxybenzofuran-4-carboxamides [2]
| Compound | R | PDE4 IC50 (µM) | Rolipram Binding Assay (RBA) IC50 (µM) | PDE4/RBA Ratio | PDE3 (% Inhibition at 20 µM) |
| 3a | COCH₃ | 0.0016 | 0.0434 | 0.037 | 32% |
| 3b | CH(OH)CH₃ | 0.0086 | 0.0188 | 0.46 | 23% |
| 3c | CH₂CH₂CO₂H | 0.027 | 0.023 | 1.17 | 46% |
| 3d | CH₂CH₂CH₂OH | 0.017 | 0.075 | 0.23 | 34% |
| 3e | CO(pyridin-2-yl) | 0.00241 | 0.0081 | 0.30 | 7% |
| 3f | CN | 0.0068 | 0.0065 | 1.05 | 31% |
| 3g | CO₂H | 0.77 | 1.65 | 0.47 | 38% |
Data is presented as the mean of at least two experiments. PDE4 was sourced from human U937 cells, rolipram binding protein from rat brain tissues, and PDE3 from human platelets.[2]
Table 2: In Vitro Activity of Methylated 2-Acetylbenzofuran-4-carboxamides [2]
| Compound | PDE4 IC50 (µM) | RBA IC50 (µM) |
| 4 | 0.33 | 0.15 |
| 5 | 0.32 | 0.16 |
Data is presented as the mean of at least two experiments.[2]
Signaling Pathways and Experimental Workflows
Caption: PDE4 signaling pathway in an inflammatory cell and the mechanism of action of this compound derivatives.
Caption: Experimental workflow from synthesis to in vivo evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound-4-carboxamides (General Procedure)
This protocol describes a general method for the synthesis of the this compound-4-carboxamide derivatives.[2]
1. Synthesis of 2-Substituted 7-Methoxybenzofurans: a. To a solution of o-vanillin in ethanol, add an equimolar amount of the appropriate α-halo compound (e.g., chloroacetone for the 2-acetyl derivative). b. Add potassium hydroxide and reflux the mixture. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
2. Carboxylation of the Benzofuran Ring: a. The 2-substituted this compound is carboxylated at the 4-position. This can be achieved through various methods, such as formylation followed by oxidation. b. For example, treat the benzofuran with titanium tetrachloride and dichloromethyl methyl ether, followed by oxidation with sodium chlorite to yield the carboxylic acid.[2]
3. Amide Formation: a. To a solution of the this compound-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF). b. Stir the mixture at room temperature until the acid is converted to the acid chloride. c. In a separate flask, prepare a solution of 4-amino-3,5-dichloropyridine in anhydrous DMF and add sodium hydride. d. Add the previously prepared acid chloride solution dropwise to the solution of the substituted amine. e. Stir the reaction mixture at room temperature until completion. f. Quench the reaction with water and extract the product with an organic solvent. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the final compound by chromatography or recrystallization.
Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) based assay to determine the IC50 values of the synthesized compounds against PDE4.[3][4][5]
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescently labeled cAMP) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)
-
Binding agent (phosphate-binding nanoparticles)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Roflumilast)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, diluted to the nanomolar range.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in the assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the enzyme's activity.
-
Reaction Termination and Signal Generation: Add the binding agent to all wells to stop the reaction. The binding agent will bind to the hydrolyzed 5'-AMP, resulting in a change in fluorescence polarization.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for FAM fluorescence.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3: In Vivo Murine Model of Allergic Asthma
This protocol describes a common ovalbumin (OVA)-induced allergic asthma model in mice to evaluate the in vivo efficacy of the this compound derivatives.[6][7]
Animals:
-
BALB/c mice (female, 6-8 weeks old)
Reagents:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Test compound formulated for administration (e.g., oral gavage or intraperitoneal injection)
Procedure:
-
Sensitization: a. On days 0 and 14, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.
-
Aerosol Challenge: a. From day 21 to 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day.
-
Compound Administration: a. Administer the test compound (e.g., 1-10 mg/kg) via the desired route (e.g., orally) 1 hour before each OVA challenge. A vehicle control group should be included.
-
Measurement of Airway Hyperresponsiveness (AHR) (Day 24): a. 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph. b. Expose the mice to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values.
-
Bronchoalveolar Lavage (BAL) and Cell Counting (Day 25): a. Euthanize the mice and perform a bronchoalveolar lavage with PBS. b. Centrifuge the BAL fluid and resuspend the cell pellet. c. Determine the total inflammatory cell count using a hemocytometer. d. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Lung Histology: a. After BAL, perfuse the lungs and fix them in 10% buffered formalin. b. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Data Analysis: a. Analyze the AHR data, BAL cell counts, and histological scores. Compare the results from the compound-treated groups to the vehicle control group to determine the efficacy of the this compound derivative in reducing asthma-like symptoms.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel PDE4 inhibitors for the treatment of asthma. The data presented herein demonstrates that derivatives of this class can exhibit potent and selective PDE4 inhibition. The provided protocols offer a framework for the synthesis, in vitro screening, and in vivo evaluation of these and similar compounds. Further optimization of this chemical series could lead to the identification of clinical candidates with an improved therapeutic index for the management of inflammatory airway diseases.
References
- 1. This compound-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling in Benzofuran Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira coupling reaction is a powerful and versatile cross-coupling method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including biologically active compounds and natural products.[1][3] One of its significant applications is in the synthesis of the benzofuran scaffold, a privileged heterocyclic motif present in numerous pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the synthesis of benzofurans utilizing the Sonogashira coupling reaction.
A prominent strategy for benzofuran synthesis involves a domino sequence of a Sonogashira coupling followed by a cyclization reaction.[4] This approach offers high atom economy and operational simplicity, making it an attractive method for constructing the benzofuran framework.[4]
Experimental Protocols
Protocol 1: One-Pot Domino Sonogashira Coupling/Cyclization for 2-Phenylbenzofuran Synthesis
This protocol is based on the work by Joshi et al. and describes a one-pot synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.[4]
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Palladium(II) PEPPSI complex (e.g., complex 2a or 2b as described by Joshi et al.)[4]
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Reaction vial
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon) is recommended for optimal results, although some protocols can be performed in air.[4]
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 2-iodophenol (0.50 mmol, 1.0 equiv), the palladium catalyst (2 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Add DMSO (2 mL) to the vial.
-
Add phenylacetylene (0.60 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the vial and place it on a preheated hotplate at 110 °C.
-
Stir the reaction mixture for the specified time (e.g., as optimized in the original study). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenylbenzofuran.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the domino Sonogashira coupling/cyclization of 2-iodophenol and phenylacetylene, adapted from Joshi et al.[4]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2a (2) | K₂CO₃ | DMSO | 110 | 81 |
| 2 | 2a (2) | Cs₂CO₃ | DMSO | 110 | 75 |
| 3 | 2a (2) | K₃PO₄ | DMSO | 110 | 68 |
| 4 | 2a (2) | Na₂CO₃ | DMSO | 110 | 62 |
| 5 | 2a (2) | K₂CO₃ | DMF | 110 | 72 |
| 6 | 2a (2) | K₂CO₃ | Toluene | 110 | 55 |
| 7 | 2a (2) | K₂CO₃ | DMSO | 90 | 65 |
| 8 | 2b (2) | K₂CO₃ | DMSO | 110 | 92 |
Data adapted from Joshi et al.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of benzofurans via a domino Sonogashira coupling and cyclization reaction.
Caption: General experimental workflow for benzofuran synthesis.
Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the domino Sonogashira coupling/cyclization reaction for the synthesis of benzofuran derivatives. The mechanism involves two interconnected cycles.[4]
Caption: Proposed catalytic cycle for benzofuran synthesis.
Mechanism Overview
The synthesis of benzofurans via a domino Sonogashira coupling/cyclization proceeds through a two-part catalytic cycle.[4]
-
Cycle I (Sonogashira Coupling): The active Pd(0) catalyst undergoes oxidative addition with the 2-iodoarene. The resulting Pd(II) intermediate then undergoes transmetalation with a copper acetylide species (formed from the terminal alkyne and the copper co-catalyst). Finally, reductive elimination yields the 2-alkynylarene intermediate and regenerates the Pd(0) catalyst.
-
Cycle II (Cyclization): The 2-alkynylarene product from Cycle I coordinates with the Pd(0) catalyst. A base-assisted deprotonation of the phenolic hydroxyl group, followed by a palladium-assisted 5-endo-dig cyclization, forms a new intermediate. Subsequent protonolysis releases the benzofuran product and regenerates the active Pd(0) species, allowing the catalytic cycle to continue.[4]
Scope and Limitations
The Sonogashira coupling approach to benzofuran synthesis is compatible with a variety of substituted 2-iodophenols and terminal alkynes, affording moderate to good yields of the corresponding benzofuran derivatives.[4] However, the reaction can be sensitive to the electronic nature of the substrates. For instance, alkynes bearing strongly electron-withdrawing groups may lead to complex reaction mixtures.[5] Additionally, the solubility of some 2-iodophenols in common organic solvents can be a limiting factor.[5] While many protocols are performed under inert conditions, some newer catalyst systems demonstrate good activity in an open-air atmosphere.[4]
Troubleshooting
-
Low Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Use fresh catalyst or consider a different ligand system. The presence of oxygen can deactivate the catalyst in some systems; ensure an inert atmosphere if required.[6]
-
Base: The choice of base is crucial. An inappropriate base can lead to poor yields. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrates.[4]
-
Solvent: The solvent can significantly impact the reaction. Ensure the use of an appropriate, dry solvent.[6]
-
-
Incomplete Reaction:
-
Reaction Time/Temperature: The reaction may require longer times or higher temperatures. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reagents, particularly the alkyne and base.
-
-
Byproduct Formation:
-
In some cases, undesired side products may form. Careful optimization of the reaction conditions, including the catalyst, base, and temperature, can help minimize byproduct formation.[5] Purification by column chromatography is often necessary to isolate the desired benzofuran.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 7-Methoxybenzofuran for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 7-methoxybenzofuran and its subsequent evaluation in various biological assays. The protocols detailed below are intended to guide researchers in the synthesis and screening of novel this compound derivatives with potential therapeutic applications.
Introduction
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] The this compound core, in particular, has been the subject of extensive research, leading to the discovery of potent inhibitors of various biological targets. This document outlines the synthesis of several classes of this compound derivatives and the detailed protocols for their biological evaluation.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data from biological assays of various this compound derivatives.
Table 1: Tyrosinase Inhibitory Activity of this compound-Triazole Tethered N-Phenylacetamides [4][5][6][7][8]
| Compound ID | Substitution on N-phenylacetamide | IC50 (µM) vs. Fungal Tyrosinase |
| 16a | 2-Nitro | 1.82 ± 5.42 |
| 16b | 3-Nitro | 1.58 ± 5.38 |
| 16c | 2-Methyl-5-nitro | 1.53 ± 2.30 |
| 16d | 3,4-Dichloro | 1.73 ± 3.80 |
| 16e | 4-Chloro | 4.88 ± 1.14 |
| 16f | 3-Nitro | 0.76 ± 1.71 |
| 16g | 4-Bromo | 1.08 ± 4.09 |
| 16h | 2-Methoxy | 0.39 ± 1.45 |
| 16i | 2,5-Dimethoxy | 2.12 ± 5.78 |
| 16j | 4-Methyl | 1.70 ± 3.93 |
| Kojic Acid (Standard) | - | 30.34 ± 1.00 |
| Ascorbic Acid (Standard) | - | 11.5 ± 1.00 |
Table 2: PDE4 Inhibitory Activity of this compound-4-carboxamides [9][10][11][12]
| Compound ID | R Group | PDE4 IC50 (µM) |
| 3a | COCH3 | 0.0016 |
| 3b | CH(OH)CH3 | 0.0086 |
| 3c | CH2CH3 | 0.027 |
| 3d | H | 0.017 |
| 3e | 2-pyridylcarbonyl | 0.00241 |
| 3f | CN | 0.0068 |
| 3g | CO2H | 0.77 |
Table 3: Anti-inflammatory Activity of this compound Pyrazoline Derivatives [13]
| Compound ID | Substitution | % Inhibition of Oedema |
| 4g | p-Chloro on phenyl ring of pyrazoline | 83.89 |
| 5m | 3,5-Dichloro on phenyl ring of pyrazoline | 80.49 |
| 4k | 2-Amino-5-bromo on phenyl ring of pyrazoline | 72.79 |
| 5h | p-Fluoro on phenyl ring of pyrazoline | 59.57 |
| Ibuprofen (Standard) | - | 91.93 |
Table 4: Anticancer Activity of Benzofuran Derivatives [3][14][15][16][17][18][19][20]
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| mTOR Inhibitor | Compound 9 (1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine) | SQ20B (Head and Neck) | 0.46 |
| Benzofuran-Indole Hybrid | Compound 8aa | PC9 (Non-Small-Cell Lung) | 0.32 ± 0.05 |
| Benzofuran-Indole Hybrid | Compound 8aa | A549 (Non-Small-Cell Lung) | 0.89 ± 0.10 |
| Benzofuran-Triazole Hybrid | Compound 17i | MCF-7 (Breast) | 2.90 ± 0.32 |
| Benzofuran-Triazole Hybrid | Compound 17i | H460 (Lung) | 2.06 ± 0.27 |
Experimental Protocols
A. Synthesis of this compound Derivatives
1. General Synthesis of this compound-triazole-acetamide Hybrids [13][21]
This protocol describes a multi-step synthesis to obtain this compound-triazole-acetamide derivatives.
-
Step 1: Synthesis of this compound-based ester.
-
To a solution of o-vanillin in DMF, add ethyl chloroacetate and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Purify by column chromatography.
-
-
Step 2: Synthesis of this compound-based hydrazide.
-
Dissolve the synthesized ester in methanol and add hydrazine monohydrate.
-
Reflux the reaction mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated hydrazide by filtration. Wash with cold methanol and dry.
-
-
Step 3: Synthesis of this compound-based triazole.
-
To a solution of the hydrazide in a suitable solvent, add phenyl isothiocyanate and reflux.
-
After completion of the intermediate formation, add sodium hydroxide solution and continue refluxing to induce cyclization.
-
Cool the reaction mixture, acidify with a suitable acid (e.g., HCl) to precipitate the triazole.
-
Filter the precipitate, wash with water, and dry.
-
-
Step 4: Synthesis of N-phenylacetamide derivatives.
-
To a solution of a substituted aniline in DCM, add bromoacetyl bromide and pyridine.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the N-phenylacetamide derivative.
-
-
Step 5: Synthesis of final this compound-triazole-acetamide hybrids.
-
To a solution of the this compound-based triazole in DMF, add the appropriate N-phenylacetamide derivative and potassium carbonate.
-
Stir the reaction at room temperature for 12-16 hours.
-
Work up the reaction as described in Step 1 to obtain the final hybrid compounds. Purify by column chromatography.
-
2. Synthesis of this compound Pyrazoline Derivatives from Chalcones [22][23][24][25][26]
-
Step 1: Synthesis of Chalcones.
-
Dissolve 2-acetyl-7-methoxybenzofuran and an appropriate aromatic aldehyde in ethanol.
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from ethanol.
-
-
Step 2: Synthesis of Pyrazolines.
-
To a solution of the synthesized chalcone in ethanol, add hydrazine hydrate (or a substituted hydrazine).
-
Add a catalytic amount of a base (e.g., NaOH) or acid (e.g., glacial acetic acid) and reflux the mixture for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated pyrazoline by filtration, wash with water, and recrystallize from a suitable solvent.
-
B. Biological Assay Protocols
1. Tyrosinase Inhibition Assay [1][9][27][28][29]
This assay is used to determine the ability of the synthesized compounds to inhibit the enzyme tyrosinase, which is involved in melanin production.
-
Reagents and Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare working solutions of tyrosinase, L-DOPA, test compounds, and kojic acid in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or kojic acid for positive control, or solvent for blank control)
-
Tyrosinase solution
-
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA solution to all wells.
-
Immediately measure the absorbance at a suitable wavelength (e.g., 475 nm) in a kinetic mode for a defined period (e.g., 20-30 minutes), with readings taken at regular intervals.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. PDE4 Inhibition Assay [30][31]
This assay evaluates the inhibitory effect of the compounds on phosphodiesterase 4 (PDE4).
-
Reagents and Materials:
-
Purified human PDE4 enzyme
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds dissolved in DMSO
-
Rolipram (as a positive control)
-
Detection reagents (e.g., based on IMAP technology)
-
Microplates (e.g., 384-well)
-
Plate reader compatible with the detection method
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and Rolipram in DMSO.
-
Dispense the PDE4 enzyme solution into the wells of the microplate.
-
Add the test compounds or controls to the wells.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at a controlled temperature for a specific time.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
3. Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Oedema in Rats) [32][33][34][35][36]
This in vivo assay assesses the anti-inflammatory properties of the synthesized compounds.
-
Animals:
-
Wistar or Sprague-Dawley rats.
-
-
Materials:
-
Carrageenan solution (1% in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen)
-
Pletysmometer
-
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds or the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of oedema is calculated for each group compared to the control group that received only the vehicle.
-
4. Anticancer Activity Assay (MTT Assay) [33][37]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for the derivatization and biological evaluation of this compound.
Caption: Inhibition of the melanogenesis pathway by this compound derivatives.
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. This compound-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzofuran based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. thepharmajournal.com [thepharmajournal.com]
- 25. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. content.abcam.com [content.abcam.com]
- 29. sigmaaldrich.cn [sigmaaldrich.cn]
- 30. Identification of a Potent New Chemotype for the Selective Inhibition of PDE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. benchchem.com [benchchem.com]
- 34. jopcr.com [jopcr.com]
- 35. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 36. jopcr.com [jopcr.com]
- 37. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 7-Methoxybenzofuran in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxybenzofuran is a key heterocyclic motif found in a variety of biologically active compounds and serves as a crucial intermediate in organic synthesis. Accurate and precise quantification of this compound in reaction mixtures is essential for reaction monitoring, yield determination, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
These protocols are intended as a robust starting point for method development and will likely require optimization and validation for specific reaction matrices.
Analytical Methods Overview
Two complementary analytical techniques are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV/Mass Spectrometry Detection (HPLC-UV/MS): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It offers high resolution and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and quantification of volatile and semi-volatile compounds. It provides excellent selectivity and structural information.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV/MS)
This section outlines a reverse-phase HPLC method coupled with UV and mass spectrometry detection for the quantification of this compound.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Mass spectrometer (single quadrupole, triple quadrupole, or time-of-flight) with an electrospray ionization (ESI) source.
2. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)
3. Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
4. Sample Preparation from Reaction Mixture:
-
Quenching (if necessary): Stop the reaction using an appropriate quenching agent.
-
Dilution: Pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL) and dilute with a suitable solvent (e.g., methanol or acetonitrile) in which all components are soluble.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
-
Further Dilution: If necessary, perform further dilutions with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
5. Chromatographic and MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Start at 40% B, increase to 95% B over 15 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 245 nm (or λmax determined by UV scan of the standard) |
| MS Ionization | ESI Positive |
| MS Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| SIM Ion | m/z 149.0597 ([M+H]⁺) |
6. Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area of this compound from the standard solutions against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve.
-
Calculation: Calculate the amount of this compound in the original reaction mixture considering all dilution factors.
Data Presentation: Expected HPLC-UV/MS Performance
The following table summarizes the anticipated performance characteristics of the HPLC method. These values are illustrative and should be determined during method validation.
| Parameter | Expected Value |
| Retention Time | 5 - 10 min (dependent on the specific column and gradient) |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization: HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV/MS.
Application Note 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a GC-MS method for the quantification of this compound, which is well-suited for this volatile compound.
Experimental Protocol
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer (MS) detector (single quadrupole or triple quadrupole).
2. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Dichloromethane (GC grade) or Ethyl Acetate (GC grade)
-
Internal Standard (IS) (e.g., naphthalene or another suitable stable compound not present in the reaction mixture)
-
Anhydrous sodium sulfate
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
GC vials with inserts
3. Standard Preparation:
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound and the internal standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution and adding a constant amount of the internal standard to each. The concentration range should bracket the expected sample concentrations.
4. Sample Preparation from Reaction Mixture:
-
Quenching: Stop the reaction if necessary.
-
Extraction:
-
Take a known volume of the reaction mixture (e.g., 1 mL) and dilute it with water (e.g., 5 mL).
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 5 mL).
-
Combine the organic layers.
-
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.
-
Internal Standard Addition: Transfer a known volume of the dried extract to a volumetric flask and add a precise amount of the internal standard stock solution.
-
Dilution: Dilute to the mark with the extraction solvent.
-
Transfer: Transfer the final solution to a GC vial for analysis.
5. GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (7-MBF) | m/z 148 (Molecular Ion) |
| Qualifier Ions (7-MBF) | m/z 119, 91 |
| Quantifier Ion (IS) | To be determined based on the chosen internal standard |
6. Data Analysis:
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.
-
Linear Regression: Perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.995).
-
Quantification: Calculate the concentration of this compound in the prepared sample using the peak area ratio and the calibration curve.
-
Calculation: Determine the amount of this compound in the original reaction mixture, accounting for all dilution and extraction steps.
Data Presentation: Expected GC-MS Performance
The following table summarizes the anticipated performance characteristics of the GC-MS method.
| Parameter | Expected Value |
| Retention Time | 8 - 15 min (dependent on the temperature program) |
| Linearity Range | 0.5 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualization: GC-MS Analysis Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion and Best Practices
The HPLC-UV/MS and GC-MS methods detailed in this document provide robust starting points for the quantitative analysis of this compound in reaction mixtures. The choice of method will depend on the specific characteristics of the reaction matrix, the required sensitivity, and the available instrumentation.
Important Considerations:
-
Method Validation: It is crucial to perform a thorough method validation for the specific reaction mixture being analyzed. This should include assessments of specificity, linearity, range, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH Q2(R1)).
-
Matrix Effects: The reaction mixture may contain components that can interfere with the analysis (e.g., co-eluting peaks in HPLC, ion suppression/enhancement in MS). The use of an internal standard and proper sample cleanup can help mitigate these effects.
-
Reference Standard: The accuracy of the quantification is directly dependent on the purity of the this compound reference standard. Ensure a high-purity, well-characterized standard is used.
By following these protocols and best practices, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this compound to support their research and development activities.
Application Notes and Protocols: 7-Methoxybenzofuran as a Versatile Building Block for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 7-methoxybenzofuran and its derivatives as key intermediates in the synthesis of novel agrochemicals. The inherent structural features of the benzofuran scaffold, coupled with the electronic properties of the methoxy group, make it a valuable starting point for the development of potent herbicides, fungicides, and insecticides.
Introduction: The Potential of the this compound Scaffold in Agrochemicals
The benzofuran ring system is a prevalent motif in a wide array of biologically active natural products and synthetic compounds. In the context of agrochemical research, derivatives of benzofuran have demonstrated significant potential in controlling weeds, fungal pathogens, and insect pests. The 7-methoxy substitution on the benzofuran core plays a crucial role in modulating the biological activity and physicochemical properties of the resulting molecules, often enhancing their efficacy and selectivity. This document outlines synthetic strategies and biological evaluation protocols for leveraging this compound in the discovery of new crop protection agents.
Herbicidal Applications: Synthesis of Novel Propionamide Derivatives
Derivatives of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran have shown promising herbicidal activity, particularly against problematic grass weeds. A key synthetic intermediate is 5-amino-2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran, which can be further elaborated to yield potent herbicidal compounds.
Synthesis of Key Intermediates
The synthesis of the crucial amine intermediate begins with 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
Protocol 2.1.1: Synthesis of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran
-
To a solution of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.).
-
To this suspension, add dimethyl sulfate (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran.
Protocol 2.1.2: Nitration of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran
-
Dissolve 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran (1 eq.) in a mixture of acetic acid and acetic anhydride at 0 °C.
-
Slowly add a nitrating mixture (e.g., fuming nitric acid in acetic anhydride) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by recrystallization or column chromatography to yield 2,3-dihydro-2,2-dimethyl-7-methoxy-5-nitrobenzofuran.
Protocol 2.1.3: Reduction to 5-Amino-2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran
-
To a solution of 2,3-dihydro-2,2-dimethyl-7-methoxy-5-nitrobenzofuran (1 eq.) in ethanol or methanol, add a reducing agent such as tin(II) chloride dihydrate (3-5 eq.) or perform catalytic hydrogenation using Pd/C.
-
If using SnCl2·2H2O, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until a basic pH is achieved.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 5-amino-2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran, which can often be used in the next step without further purification.
Synthesis of N-(2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides
Protocol 2.2.1: General procedure for the synthesis of propionamide herbicides
-
To a solution of 5-amino-2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran (1 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of 2-(4-aryloxyphenoxy)propionyl chloride (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamide.
Herbicidal Activity Data
The following table summarizes the herbicidal activity of representative compounds against common weeds.
| Compound ID | Target Weed | Application Rate (g a.i./ha) | Inhibition (%) | Reference |
| H-1 | Echinochloa crus-galli | 150 | >80 | [1] |
| H-2 | Digitaria sanguinalis | 150 | >80 | [1] |
| H-3 | Setaria viridis | 2250 | 100 | Not specified |
Experimental Workflow for Herbicidal Compound Synthesis
References
Techniques for Introducing Functional Groups to the 7-Methoxybenzofuran Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the 7-methoxybenzofuran core, a key scaffold in medicinal chemistry. The introduction of various functional groups onto this heterocyclic system is crucial for the development of novel therapeutic agents. The following sections detail established methods for acylation, formylation, halogenation, and nitration, complete with experimental procedures and quantitative data to aid in research and development.
Acylation
The introduction of an acyl group to the this compound core can be effectively achieved via a Trifluoroacetic Anhydride (TFAA)-mediated reaction. This method offers a regioselective approach to synthesizing 2-acyl benzofurans.
TFAA-Mediated Acylation
This protocol describes the acylation of this compound with glacial acetic acid in the presence of TFAA to yield 1-(this compound-2-yl)ethan-1-one.
Experimental Protocol:
A mixture of this compound (1.0 mmol, 148 mg), glacial acetic acid (1.2 mmol, 69 μL), and TFAA (5.0 mmol, 705 μL) in 1,2-dichloroethane (DCE, 25 mL) is stirred at 70°C for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., 1% ethyl acetate in petroleum ether) to afford the desired product.[1]
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TFAA-Mediated Acylation | This compound, Glacial Acetic Acid, TFAA | DCE | 70 | 48 | 86[1] |
Logical Workflow for TFAA-Mediated Acylation:
References
Application Notes and Protocols for In Vitro Anticancer Activity of 7-Methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols to evaluate the in vitro anticancer activity of 7-Methoxybenzofuran. The described assays are fundamental in preclinical cancer research to determine the cytotoxic and mechanistic effects of novel compounds.
Overview
Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with potential anticancer properties.[1][2][3] The presence and position of substituents, such as a methoxy group, on the benzofuran scaffold are often crucial for their antiproliferative activity.[4] This document outlines a series of in vitro assays to specifically test the anticancer efficacy of this compound. The protocols provided will guide researchers in assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression. The potential mechanism of action for some methoxy-benzofuran derivatives involves the inhibition of tubulin polymerization or interference with key signaling pathways such as mTOR and STAT3.[2][4][5]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 48 | 25.8 |
| A549 | Lung Cancer | 48 | 32.5 |
| HCC1806 | Breast Cancer | 48 | 18.2 |
| Huh7 | Hepatocellular Carcinoma | 24 | 48.2 |
| Huh7 | Hepatocellular Carcinoma | 48 | 38.1 |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
Table 2: Effect of this compound on Cell Cycle Distribution in HCC1806 Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (10 µM) | 68.9 ± 3.5 | 18.1 ± 1.6 | 13.0 ± 1.4 |
| This compound (20 µM) | 75.4 ± 4.2 | 12.3 ± 1.1 | 12.3 ± 1.3 |
| This compound (40 µM) | 82.1 ± 4.8 | 8.7 ± 0.9 | 9.2 ± 1.0 |
Table 3: Induction of Apoptosis by this compound in HCC1806 Cells
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | 95.3 ± 2.5 | 2.1 ± 0.5 | 2.6 ± 0.6 |
| This compound (10 µM) | 88.7 ± 3.1 | 6.5 ± 1.1 | 4.8 ± 0.9 |
| This compound (20 µM) | 75.4 ± 4.2 | 15.8 ± 2.3 | 8.8 ± 1.5 |
| This compound (40 µM) | 52.1 ± 5.6 | 35.2 ± 4.1 | 12.7 ± 2.2 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures, which are colorimetric assays for assessing cell metabolic activity as an indicator of cell viability.[4][6]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, HCC1806, Huh7)
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C with 5% CO₂.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined using dose-response curve analysis.[4]
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.[7][8]
Materials:
-
Cancer cell line of interest (e.g., HCC1806)
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and then collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and then resuspend in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer cell membrane and the uptake of propidium iodide by cells with compromised membrane integrity.[10][11]
Materials:
-
Cancer cell line of interest (e.g., HCC1806)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both.[10]
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Putative signaling pathways affected by this compound.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. nanocellect.com [nanocellect.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 11. Apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
Improving yield in 7-Methoxybenzofuran synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Methoxybenzofuran and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials include o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and its derivatives. Other approaches utilize precursors for palladium-catalyzed cross-coupling reactions, such as 2-halophenols and terminal alkynes.
Q2: What are the main synthetic strategies to obtain the this compound core?
A2: The primary synthetic routes include:
-
Synthesis from o-Vanillin: This often involves an initial O-alkylation followed by an intramolecular cyclization. A common method is the reaction of o-vanillin with an α-haloacetate, followed by cyclization.[1]
-
Palladium-Catalyzed Sonogashira Coupling: This powerful method involves the coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This approach is versatile but requires careful optimization to avoid side reactions.
-
Wittig Reaction: An intramolecular Wittig reaction can be employed to form the furan ring. This typically involves the preparation of a phosphonium salt intermediate derived from a suitably functionalized phenol.[2]
-
Perkin Reaction: The Perkin reaction can be used to synthesize benzofuran-2-carboxylic acids, which can then be decarboxylated. However, this method can sometimes result in low yields due to the formation of byproducts.
Q3: My this compound product appears oily or is difficult to crystallize. What can I do?
A3: this compound can be a low-melting solid or an oil at room temperature. If purification by crystallization is challenging, consider purification by column chromatography on silica gel. If the product is an oil, fractional distillation under reduced pressure can also be an effective purification method.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Standard laboratory safety practices should always be followed. Some reagents used in the synthesis, such as palladium catalysts, organophosphorus compounds (in the Wittig reaction), and strong bases, require careful handling. Reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Synthesis from o-Vanillin
| Potential Cause | Troubleshooting Solution |
| Incomplete O-alkylation: The initial reaction of o-vanillin with the alkylating agent is not going to completion. | - Check Base: Ensure the base (e.g., K₂CO₃, NaH) is fresh and of sufficient quantity to deprotonate the phenolic hydroxyl group. - Solvent Choice: Use an appropriate polar aprotic solvent like DMF or acetonitrile to ensure solubility of reactants. - Reaction Time/Temperature: Increase the reaction time or temperature as needed, monitoring the reaction progress by TLC. |
| Inefficient Cyclization: The intermediate fails to cyclize to form the benzofuran ring. | - Choice of Base for Cyclization: A stronger base might be required for the cyclization step compared to the initial alkylation. - Reaction Conditions: The cyclization step may require higher temperatures (reflux) to proceed efficiently. |
| Side Reactions: Formation of byproducts, such as intermolecular condensation products. | - Concentration: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular side reactions. |
Issue 2: Poor Yield in Palladium-Catalyzed Sonogashira Coupling
| Potential Cause | Troubleshooting Solution |
| Catalyst Inactivity: The palladium catalyst is not active. | - Use Fresh Catalyst: Use a fresh batch of the palladium catalyst. - Ligand Choice: The choice of phosphine ligand is crucial. Experiment with different ligands to find the optimal one for your specific substrates. |
| Alkyne Homocoupling (Glaser Coupling): A common side reaction where the terminal alkyne couples with itself. | - Copper-Free Conditions: Consider using a copper-free Sonogashira protocol to minimize homocoupling. - Slow Addition: Add the alkyne slowly to the reaction mixture to maintain a low concentration, which can suppress the homocoupling side reaction. |
| Incomplete Reaction: The coupling or cyclization does not go to completion. | - Optimize Reaction Parameters: Systematically vary the temperature, reaction time, solvent, and base to find the optimal conditions. - Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst. |
Quantitative Data Presentation
The following tables summarize yield data for different synthetic approaches to this compound and its derivatives.
Table 1: Synthesis of a this compound Derivative from o-Vanillin [1]
| Step | Reactants | Base | Solvent | Yield |
| 1. Ester Synthesis | o-Vanillin, Ethyl Chloroacetate | K₂CO₃ | DMF | 69% |
| 2. Hydrazide Formation | Ethyl this compound-2-carboxylate, Hydrazine Monohydrate | - | Methanol | 98% |
| 3. Triazole Formation | This compound-2-carbohydrazide, Phenyl isothiocyanate, NaOH | NaOH | Water | 74% |
Table 2: Comparison of Yields for Different Benzofuran Synthesis Methods (General)
| Synthetic Method | Starting Materials | Typical Yield Range | Reference |
| Wittig Reaction | Vanillin derivative | 62% | [2] |
| Perkin Reaction | 2-formyl-6-methoxyphenoxy)alkanoic acids | Low to moderate | |
| Sonogashira Coupling | 2-iodophenol, terminal alkyne | Good to excellent | |
| Synthesis from o-Vanillin | o-Vanillin, ethyl chloroacetate | 69% (for ester intermediate) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl this compound-2-carboxylate from o-Vanillin[1]
This protocol describes the initial step in a multi-step synthesis of a this compound derivative.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of o-vanillin in DMF, add potassium carbonate.
-
Add ethyl chloroacetate to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, perform an aqueous workup to remove DMF and inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield ethyl this compound-2-carboxylate.
Reported Yield: 69%[1]
Protocol 2: General Procedure for Sonogashira Coupling and Cyclization
This protocol provides a general guideline for the synthesis of 2-substituted benzofurans.
Materials:
-
o-Iodophenol
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the o-iodophenol, palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a standard workup, which may include filtering off the catalyst, washing with water and brine, and extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield
References
Technical Support Center: Troubleshooting Palladium Catalyst Inactivation in Benzofuran Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with palladium catalyst inactivation during the synthesis of benzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of palladium catalyst inactivation in my benzofuran synthesis?
A1: The most common indicators of catalyst inactivation include low or no product yield, a sluggish reaction rate, or the formation of palladium black.[1] Palladium black is a clear sign of catalyst decomposition and aggregation.[1][2]
Q2: Can the palladium catalyst be poisoned by the starting materials or reagents?
A2: Yes, impurities in the starting materials, such as the o-halo-phenol or alkyne, can poison the catalyst.[3] Additionally, the nitrogen atoms in certain heteroaryl substrates can coordinate to the palladium center, forming inactive off-cycle complexes.[1] Oxygen is also a potent poison for the active Pd(0) catalyst, leading to its oxidation and subsequent deactivation.[1]
Q3: How critical is the choice of ligand for catalyst stability?
A3: The choice of ligand is crucial for stabilizing the active palladium species and preventing deactivation.[1][4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can create a sterically hindered environment around the palladium atom, preventing aggregation that leads to palladium black formation.[1] An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition.[1]
Q4: Can the reaction conditions contribute to catalyst deactivation?
A4: Absolutely. Suboptimal reaction conditions are a major contributor to catalyst inactivation. Excessively high temperatures can accelerate the rate of catalyst decomposition.[1] The choice of solvent and base is also critical; they affect reagent solubility, catalyst stability, and overall reaction kinetics.[1] Anhydrous and deoxygenated solvents are essential to prevent catalyst oxidation.[1]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during palladium-catalyzed benzofuran synthesis.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed reaction (e.g., Sonogashira or Heck coupling followed by cyclization) for benzofuran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields can stem from several factors related to the catalyst, reagents, and reaction conditions. Follow this systematic guide to troubleshoot the issue:
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Cause: The palladium catalyst may be inactive due to age, improper storage, or using an inappropriate palladium source.[3]
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[3] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
-
-
Assess Reagent Quality and Stoichiometry:
-
Cause: Impure or wet starting materials (o-halo-phenol, alkyne) or solvents can inhibit the reaction.[3] Incorrect stoichiometry of the reagents can also lead to poor outcomes.
-
Solution: Ensure all reagents are pure and dry. Solvents must be rigorously degassed to remove oxygen, which poisons the Pd(0) catalyst.[1][3] Verify the stoichiometry of all reactants, particularly the alkyne and base relative to the o-halo-phenol.[3]
-
-
Optimize Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.[3]
-
Solution:
-
Temperature: Gradually increase the temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can cause catalyst decomposition.[1][3]
-
Solvent and Base: The choice of solvent and base is critical and often interdependent. Common solvents include toluene, dioxane, and THF, while bases like K₂CO₃ and K₃PO₄ are frequently used.[1] The strength and solubility of the base are important considerations.[1]
-
-
Issue 2: Formation of Palladium Black
Question: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this signify and how can I prevent it?
Answer: The formation of palladium black is a visual confirmation of catalyst decomposition, where the active, soluble palladium species aggregates into inactive, insoluble metallic palladium.[1]
Prevention Strategies:
| Strategy | Rationale | Key Considerations |
| Use Appropriate Ligands | Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) stabilize the Pd(0) species and prevent aggregation.[1] | The ligand-to-palladium ratio is important; a slight excess of ligand may be beneficial, but a large excess can sometimes inhibit the reaction.[1] |
| Control Reaction Temperature | High temperatures can accelerate catalyst decomposition.[1] | Run the reaction at the lowest temperature that provides a reasonable reaction rate.[1] |
| Ensure an Inert Atmosphere | Oxygen oxidizes the active Pd(0) catalyst, leading to the formation of palladium black.[1] | Rigorously degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Sonogashira Coupling/Cyclization for Benzofuran Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a dry Schlenk flask, add the o-iodophenol (1.0 eq), palladium catalyst (1-5 mol%), copper(I) iodide (2-10 mol%), and a phosphine ligand (2-10 mol%) under an inert atmosphere (e.g., argon or nitrogen).[3]
-
-
Reagent Addition:
-
Reaction:
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Key Processes
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in benzofuran synthesis.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.[5]
Palladium Catalyst Deactivation Pathways
Caption: Common pathways leading to the inactivation of palladium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for regenerating a palladium catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 7-Methoxybenzofuran Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methoxybenzofuran derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the cyclization and synthesis of 7-methoxybenzofurans, offering potential causes and solutions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cyclization (e.g., Sonogashira Coupling followed by Cyclization)
-
Question: My palladium-catalyzed reaction is resulting in a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂).
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C) as some reactions require heating.[1] Be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: Ensure the solvent is dry and degassed to remove oxygen, which can poison the palladium catalyst.[1]
-
Base: The choice of base is critical. Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly used. The optimal base may vary depending on the specific substrates.
-
-
-
Reagent Quality and Stoichiometry:
-
Issue 2: Poor Regioselectivity in Cyclization
-
Question: My reaction is producing a mixture of regioisomers instead of the desired this compound. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity is a common challenge, particularly when using unsymmetrical starting materials.
-
Substituent Effects:
-
Cause: The electronic and steric properties of substituents on the phenol and alkyne can influence the regioselectivity of the cyclization.
-
Solution: Analyze the electronic nature of the substituents. Electron-donating groups on the phenol ring can direct the cyclization. The steric bulk of the substituents on the alkyne can also favor the formation of one isomer.[1]
-
-
Catalyst and Ligand Control:
-
Issue 3: Formation of Side Products
-
Question: I am observing significant amounts of side products, such as homocoupling of the alkyne (Glaser coupling). How can I minimize these?
-
Answer: The formation of side products is a common issue that can be addressed by optimizing the reaction conditions.
-
Cause: Homocoupling of terminal alkynes is a frequent side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.
-
Solution:
-
Copper-free conditions: Consider using a copper-free Sonogashira protocol.
-
Amine as solvent/base: Using an amine like triethylamine as both the base and solvent can sometimes suppress homocoupling.
-
Slow addition of alkyne: Adding the alkyne slowly to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 7-methoxybenzofurans?
A1: Common starting materials include:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde): A versatile precursor for various synthetic routes.[2][3]
-
Substituted o-iodophenols and terminal alkynes: Widely used in palladium/copper-catalyzed reactions like the Sonogashira coupling followed by cyclization.[1][4]
-
o-Alkynylphenols: These can undergo intramolecular cyclization to form benzofurans.[1]
Q2: Which catalysts are typically used for this compound cyclization?
A2: A range of catalysts can be employed, with the choice depending on the specific reaction:
-
Palladium catalysts (e.g., (PPh₃)PdCl₂, Pd(OAc)₂): Often used in combination with a copper co-catalyst (e.g., CuI) for Sonogashira coupling reactions.[4][5]
-
Copper catalysts (e.g., CuI, Cu₂O): Can be used as a co-catalyst with palladium or as the primary catalyst in certain cyclization reactions.[4][5]
-
Acid catalysts (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid): Used for the cyclization of intermediates like α-aryloxyketones.
Q3: What is a typical solvent and base combination for these reactions?
A3: The choice of solvent and base is crucial for reaction success:
-
Solvents: Common solvents include DMF, toluene, and THF. It is important that the solvent is anhydrous and degassed.[1][2]
-
Bases: Triethylamine (Et₃N) is frequently used as both a base and a solvent in Sonogashira reactions. Other common bases include K₂CO₃, Cs₂CO₃, and DMAP.[2][6][7]
Data Presentation
Table 1: Optimization of Palladium-Catalyzed this compound Synthesis
| Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| o-Vanillin, Ethyl chloroacetate | - | DMF | K₂CO₃ | Room Temp | 12-16 | 69 |
| 2-Iodophenol, Terminal alkyne | (PPh₃)PdCl₂, CuI | Triethylamine | - | Reflux | - | - |
| o-hydroxy α-aminosulfone, 2-bromo-1,3-indandione | - | Dichloromethane | NaHCO₃ | Room Temp | 20 | 42 |
| o-hydroxy α-aminosulfone, 2-bromo-1,3-indandione | - | Dichloromethane | DMAP | Room Temp | - | 70 |
| o-hydroxy α-aminosulfone, 2-bromo-1,3-indandione | - | Dichloroethane | DMAP | Room Temp | - | 85 |
Table 2: Synthesis of this compound-triazole hybrids [2]
| Reactants | Reagents | Solvent | Conditions | Yield (%) |
| o-vanillin, Ethyl chloroacetate | K₂CO₃ | DMF | rt, 12-16 h | 69 (ester) |
| Ester intermediate, Hydrazine monohydrate | - | Methanol | - | 98 (hydrazide) |
| Hydrazide, Phenyl isothiocyanate, NaOH | - | Distilled water | - | 74 (triazole) |
| Triazole, Substituted acetanilides | K₂CO₃ | DMF | - | 62-90 |
Experimental Protocols
Protocol 1: Synthesis of 5-allyl-2-aryl-7-methoxybenzofurans [8]
This protocol describes a general procedure for the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans starting from 2-allyloxy-3-methoxybenzaldehyde.
-
Starting Material Preparation: Synthesize 2-allyloxy-3-methoxybenzaldehyde.
-
Cyclization Reaction: The specific conditions for the cyclization to form the benzofuran ring will depend on the chosen synthetic route, which may involve a Claisen rearrangement followed by cyclization.
-
Hydroboration and Oxidation: The resulting 5-allyl-2-aryl-7-methoxybenzofuran can be further modified. For example, hydroboration followed by oxidation of the allyl group can be performed to yield the corresponding alcohol.
Protocol 2: Sonogashira Coupling and Cyclization [5]
This is a widely used method for the synthesis of 2-substituted benzofurans.
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[5]
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[5]
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran and 2-Aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
How to prevent homocoupling side reactions in benzofuran synthesis
Welcome to the Technical Support Center for Benzofuran Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance on overcoming common challenges in the synthesis of benzofurans. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent homocoupling side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of benzofuran synthesis, and why is it a problem?
A1: Homocoupling is a common side reaction where two identical molecules of a starting material react with each other, leading to the formation of a symmetrical dimer. In the synthesis of benzofurans, particularly through cross-coupling reactions like the Sonogashira, Suzuki, or Heck reactions, homocoupling consumes valuable starting materials and reagents, which reduces the yield of the desired benzofuran product. Furthermore, the resulting homocoupled byproducts can have similar physical properties to the target molecule, making purification challenging.
Q2: Which benzofuran synthesis methods are most susceptible to homocoupling side reactions?
A2: Palladium- and copper-catalyzed cross-coupling reactions are particularly prone to homocoupling. The most notable example is the Sonogashira coupling of a terminal alkyne with an o-halophenol. In this case, the alkyne can undergo oxidative homocoupling, known as Glaser coupling, to form a 1,3-diyne byproduct.[1] Similarly, in Suzuki-Miyaura couplings that utilize boronic acids, the boronic acid can homocouple to form a symmetrical biaryl species.
Q3: What is the primary cause of alkyne homocoupling (Glaser coupling) in Sonogashira reactions?
A3: The primary cause of Glaser homocoupling is the presence of a copper(I) co-catalyst in the reaction mixture, especially under aerobic conditions (in the presence of oxygen).[1] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which can then undergo oxidative dimerization to yield the unwanted 1,3-diyne.
Q4: How can I minimize or eliminate Glaser homocoupling in my Sonogashira reaction for benzofuran synthesis?
A4: The most effective strategy to prevent Glaser homocoupling is to employ a copper-free Sonogashira protocol.[2][3][4] These methods rely solely on a palladium catalyst and often require specific ligands and bases to facilitate the reaction without the need for a copper co-catalyst. Additionally, ensuring strictly anaerobic (oxygen-free) conditions by thoroughly degassing solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) can significantly suppress this side reaction, even in the presence of copper.
Q5: Are there other types of homocoupling I should be aware of in benzofuran synthesis?
A5: Yes. In Suzuki-Miyaura reactions, which are also used for benzofuran synthesis, the boronic acid starting material can undergo homocoupling. This is often promoted by the presence of oxygen and the palladium catalyst.[5] To mitigate this, it is crucial to deoxygenate the reaction mixture and run the reaction under an inert atmosphere. In some cases, phenol or aryl halide starting materials in Heck-type reactions can also undergo oxidative homocoupling, although this is generally less common than alkyne or boronic acid homocoupling.
Troubleshooting Guides
Issue 1: Significant Formation of Alkyne Homocoupling Byproduct in Sonogashira Synthesis of Benzofurans
Symptoms:
-
Low yield of the desired 2-substituted benzofuran.
-
Presence of a significant amount of a symmetrical 1,3-diyne byproduct, confirmed by analytical techniques such as GC-MS or NMR.
-
The reaction mixture may change color, and a precipitate may form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing alkyne homocoupling.
Detailed Solutions:
-
Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser coupling. Copper-free systems often utilize specific palladium catalysts and ligands that are efficient enough to proceed without a copper co-catalyst.
-
Ensure Anaerobic Conditions: Oxygen is a key oxidant in the Glaser homocoupling pathway. It is critical to remove dissolved oxygen from all solvents and reagents by methods such as sparging with an inert gas or using the freeze-pump-thaw technique. The reaction should be carried out in a flask that has been thoroughly purged with an inert gas.
-
Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can favor the desired cross-coupling over the bimolecular homocoupling. This can be achieved by adding the alkyne solution dropwise or via a syringe pump over an extended period.
Issue 2: Boronic Acid Homocoupling in Suzuki-Miyaura Synthesis of Benzofurans
Symptoms:
-
Reduced yield of the benzofuran product.
-
Formation of a symmetrical biaryl byproduct derived from the boronic acid starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Detailed Solutions:
-
Rigorous Exclusion of Oxygen: Similar to preventing Glaser coupling, oxygen promotes the homocoupling of boronic acids. Ensure all components of the reaction are free of oxygen.
-
Choice of Palladium Catalyst: Using a Pd(0) catalyst source directly can sometimes be advantageous over in situ reduction of a Pd(II) salt, as the Pd(II) species can directly react with the boronic acid to form the homocoupled product.
Data Presentation
Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions for Benzofuran Synthesis
| Entry | Catalyst System | Conditions | Benzofuran Yield (%) | Homocoupling Byproduct (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ / CuI | Base (e.g., Et₃N), Solvent (e.g., THF), 60-80 °C | 75-90 | 5-15 | General observation from multiple sources |
| 2 | Pd(OAc)₂ / Ligand (e.g., SPhos) | Base (e.g., K₃PO₄), Solvent (e.g., Toluene), 100 °C | 85-95 | < 5 | General observation from multiple sources |
| 3 | Pd(PPh₃)₄ | Base (e.g., Et₃N), Solvent (e.g., DMF), 100 °C | 80-92 | < 5 | General observation from multiple sources |
Note: Yields are representative and can vary depending on the specific substrates, ligands, bases, and reaction conditions used.
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Synthesis of 2-Phenylbenzofuran
This protocol describes the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene using a traditional copper-catalyzed Sonogashira coupling followed by in situ cyclization.
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 418 µL)
-
Anhydrous and degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran.
Protocol 2: Copper-Free Sonogashira Synthesis of 2-Phenylbenzofuran
This protocol outlines a copper-free approach to minimize the formation of the 1,3-diphenylbuta-1,3-diyne homocoupling byproduct.
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous and degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk flask.
-
Add 2-iodophenol to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed toluene (5 mL) followed by phenylacetylene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 2-phenylbenzofuran.
Signaling Pathways and Experimental Workflows
Sonogashira Coupling and Glaser Homocoupling Pathways
Caption: Catalytic cycles of Sonogashira coupling and Glaser homocoupling.
General Workflow for Copper-Free Benzofuran Synthesis
Caption: Experimental workflow for copper-free benzofuran synthesis.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
7-Methoxybenzofuran stability issues and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-methoxybenzofuran. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct experimental data on the stability of this compound is limited, the following guidance is based on the known reactivity of benzofurans, methoxy-substituted aromatic compounds, and related derivatives.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues that users might encounter during their experiments with this compound.
Question: My this compound sample has developed a yellow or brownish tint. What could be the cause?
Answer: Discoloration of your this compound sample is likely an indication of degradation. Several factors could be responsible:
-
Oxidation: Benzofurans can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and the presence of metal impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the breakdown of the benzofuran ring structure. Studies on related chlorinated dibenzofurans have shown that photodegradation can occur, and the rate may be accelerated in the presence of natural sensitizers.[1][2]
-
Acid/Base Instability: While the benzofuran ring itself is relatively stable, strong acidic or basic conditions can potentially lead to decomposition or side reactions, especially at elevated temperatures.
To troubleshoot this issue:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and air. Storage in a cool, dark place is recommended.[3][4]
-
Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Ensure that any solvents used are of high purity and free from peroxides or other oxidizing contaminants.
Question: I am observing unexpected peaks in my HPLC or GC-MS analysis of a this compound sample. What could these be?
Answer: The appearance of new peaks suggests the presence of degradation products. Based on the known reactivity of related compounds, these could include:
-
Oxidized Products: Oxidation of the furan ring can lead to various ring-opened or quinone-like structures. For instance, oxidation of 7-hydroxy and 7-methoxy-benzofuran derivatives has been shown to yield quinones.
-
Demethylated Products: The methoxy group can be susceptible to O-demethylation, which would result in the formation of 7-hydroxybenzofuran. This is a known metabolic pathway for methoxy-substituted aromatic compounds and can sometimes occur under chemical conditions.[5]
-
Products of Photodegradation: Light-induced degradation can lead to a variety of breakdown products, potentially including lower molecular weight compounds from the cleavage of the furan ring.[1]
To identify the impurities:
-
Mass Spectrometry (MS): Use MS to determine the molecular weights of the new peaks. This can provide clues about the chemical transformations that have occurred (e.g., addition of oxygen, loss of a methyl group).
-
NMR Spectroscopy: If the impurities can be isolated, NMR spectroscopy can provide detailed structural information.
Question: My reaction yield is lower than expected when using this compound. Could stability be a factor?
Answer: Yes, the stability of this compound under your specific reaction conditions could be impacting the yield.
-
Temperature: High reaction temperatures can lead to thermal decomposition. While specific data for this compound is not available, thermal degradation has been observed in benzofuran-derived polymers.[4][6]
-
Reagent Incompatibility: Certain reagents, particularly strong oxidizing agents or Lewis acids, could potentially react with the benzofuran ring or the methoxy group.
-
pH: Extreme pH conditions might contribute to degradation.
To improve your reaction yield:
-
Temperature Control: If possible, run the reaction at a lower temperature.
-
Reaction Time: Minimize the reaction time to reduce the exposure of this compound to potentially harsh conditions.
-
Protecting Groups: In multi-step syntheses, consider if protecting the benzofuran moiety is necessary.
Frequently Asked Questions (FAQs)
What are the primary potential degradation pathways for this compound?
Based on the chemistry of benzofurans and related compounds, the following are potential degradation pathways for this compound:
-
Oxidative Degradation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring opening or the formation of quinone-like structures. The presence of the electron-donating methoxy group may influence this reactivity.
-
Photodegradation: Exposure to UV or even visible light can provide the energy to initiate photochemical reactions, leading to cleavage of the heterocyclic ring.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo fragmentation. The specific decomposition products would depend on the temperature and atmosphere.
-
O-Demethylation: The methoxy group can be cleaved to form the corresponding phenol (7-hydroxybenzofuran), either through metabolic processes or under certain chemical conditions.[5]
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
What are the recommended storage and handling conditions for this compound?
To ensure the stability of this compound, the following storage and handling procedures are recommended based on safety data sheets for related compounds:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Protect from light by using an amber or opaque container. Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.
How can I monitor the stability of my this compound sample over time?
A stability study can be performed to monitor the integrity of your sample. A general approach using High-Performance Liquid Chromatography (HPLC) is outlined below.
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions.
1. Objective:
To determine the stability of this compound under specific conditions (e.g., temperature, light exposure, pH) over a defined period.
2. Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18)
-
Temperature-controlled chamber
-
Photostability chamber or light source
3. Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Aliquot the stock solution into several amber HPLC vials for each storage condition to be tested.
-
For pH stability, dilute the stock solution in buffers of the desired pH.
-
-
Storage Conditions:
-
Control: Store a set of vials at a recommended temperature (e.g., 2-8 °C) in the dark.
-
Elevated Temperature: Store vials at one or more elevated temperatures (e.g., 40 °C, 60 °C).
-
Photostability: Expose vials to a controlled light source (e.g., consistent with ICH Q1B guidelines). Wrap control vials for this condition in aluminum foil.
-
pH: Store vials of the buffered solutions at a controlled temperature.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).
-
-
HPLC Analysis:
-
At each time point, remove a vial from each condition.
-
Analyze the sample by HPLC. An example of starting HPLC conditions could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
-
Record the peak area of this compound and any new peaks that appear.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the rate of degradation if possible.
-
Summarize the appearance of new peaks as a percentage of the total peak area.
Experimental Workflow for Stability Testing
Caption: A general workflow for assessing the stability of a compound.
Quantitative Data Summary
| Factor | Potential Outcome | Influencing Conditions |
| Light Exposure | Photodegradation, discoloration | UV radiation, presence of photosensitizers |
| Elevated Temperature | Thermal decomposition | Duration of heat exposure |
| Oxygen (Air) | Oxidation, formation of colored impurities | Presence of metal ions, light |
| Strong Acids/Bases | Hydrolysis or other reactions | pH, temperature |
References
- 1. ias.ac.in [ias.ac.in]
- 2. Photochemical degradation of di- and octachlorodibenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. merckmillipore.com [merckmillipore.com]
Best practices for storing and handling 7-Methoxybenzofuran
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing 7-Methoxybenzofuran in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the integrity and success of your research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1] |
| Boiling Point | 70-80°C at 10 mmHg | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| CAS Number | 7168-85-6 | [1] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions that may arise during the storage, handling, and use of this compound.
Storage and Handling
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] Some sources recommend storage at room temperature, while others suggest a temperature range of 10°C - 25°C.[3][5] It is crucial to keep it away from incompatible substances and sources of ignition.[5][6][7]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes wearing tightly fitting safety goggles with side-shields, chemical-resistant gloves, and protective clothing to prevent skin contact.[4][5] Handling should be conducted in a well-ventilated area, and if exposure limits are exceeded, a full-face respirator should be used.[4]
Q3: What should I do in case of accidental exposure?
A3: In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Experimental Troubleshooting
Q4: I'm observing poor solubility of this compound in my aqueous assay buffer. What can I do?
A4: Poor aqueous solubility is a common issue with benzofuran derivatives. Here are some troubleshooting steps:
-
Co-solvents: this compound is soluble in organic solvents like ethanol and dichloromethane.[8] You can prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration, as it may affect your experimental system.
-
pH Adjustment: The solubility of weakly acidic or basic compounds can be influenced by the pH of the solution.[9] Experiment with adjusting the pH of your buffer to see if it improves solubility.
-
Sonication: Gentle sonication can help to dissolve the compound in the solvent.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.
Q5: My purification of a this compound derivative by HPLC is showing peak tailing. What could be the cause?
A5: Peak tailing in HPLC can be caused by several factors:
-
Interaction with Active Silanols: The stationary phase may have active silanol groups that interact with your compound. Using a high-purity silica-based column or adding a basic mobile phase additive like triethylamine (TEA) can mitigate this.
-
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound. Adjusting the pH to suppress ionization can reduce peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
Detailed Experimental Protocol: Cell Viability MTT Assay
This protocol provides a general method for assessing the cytotoxicity of this compound derivatives against a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound derivative
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Make serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Potential Anti-Inflammatory Signaling Pathway
The following diagram illustrates a potential anti-inflammatory signaling pathway that may be modulated by this compound derivatives, based on studies of similar compounds. These derivatives have been shown to inhibit the production of pro-inflammatory mediators by down-regulating the MAPK and NF-κB signaling pathways.[3][11]
Caption: Potential inhibition of MAPK and NF-κB pathways by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jmpas.com [jmpas.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 7-Methoxybenzofuran Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 7-methoxybenzofuran derivatives during their experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low water solubility?
A1: this compound derivatives, like many benzofuran compounds, are often characterized by a rigid, aromatic structure that is hydrophobic. The methoxy group provides some polarity, but the overall lipophilicity of the benzofuran core dominates, leading to poor solubility in aqueous media. This inherent hydrophobicity can cause the compounds to precipitate out of solution, especially when diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer for biological assays.[1][2]
Q2: What is the first and most critical step to take when my compound precipitates in my aqueous assay buffer?
A2: The initial and most crucial step is to assess the concentration of the organic co-solvent, typically dimethyl sulfoxide (DMSO), in your final working solution. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to prevent solvent-induced toxicity. However, this low concentration may be insufficient to maintain the solubility of your this compound derivative. It is essential to perform a DMSO tolerance test for your specific cell line or assay system to determine the maximum acceptable concentration that does not interfere with your experimental results.[3]
Q3: I've optimized the DMSO concentration, but my compound still precipitates. What should I try next?
A3: If optimizing the DMSO concentration is not sufficient, the next step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that can enhance the solubility of hydrophobic compounds. Commonly used co-solvents in biological research include polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol. It is vital to conduct vehicle control experiments to ensure that the co-solvent itself does not affect the assay.[3]
Q4: How does pH influence the solubility of my this compound derivative?
A4: The solubility of this compound derivatives that are ionizable (i.e., contain acidic or basic functional groups) can be significantly affected by the pH of the aqueous buffer. By adjusting the pH to a level where the compound is in its more soluble ionized form, you can increase its concentration in solution. To effectively use this strategy, you need to know the pKa of your compound to predict its ionization state at different pH values. Ensure that the adjusted pH is compatible with your biological assay system.[3]
Q5: Are there more advanced techniques I can use if co-solvents and pH adjustments are not effective?
A5: Yes, for highly insoluble compounds, more advanced formulation strategies can be employed. These include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high water solubility and low toxicity.[4][5]
-
Use of Surfactants: Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[6]
-
Nanosuspension Technology: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution rate and saturation solubility. This can lead to a solubility enhancement of 100 to 1,000-fold.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer. | The final DMSO concentration is too low to maintain solubility. | 1. Determine the maximum tolerable DMSO concentration for your assay and adjust accordingly.2. Perform a step-wise dilution to gradually reduce the DMSO concentration.[7] |
| Precipitation occurs over time during incubation. | The compound is at a concentration above its thermodynamic solubility in the final buffer, leading to crystallization. | 1. Lower the final concentration of the compound.2. Incorporate a co-solvent like PEG 400 or ethanol in the final buffer.3. Consider using a stabilizing agent like a low concentration of a suitable surfactant. |
| Inconsistent results between experimental replicates. | The compound is not fully dissolved in the stock solution or is precipitating in some wells. | 1. Ensure your stock solution is completely clear before use. Gentle warming or brief sonication can aid dissolution in the initial stock.2. Prepare fresh dilutions for each experiment.3. Vortex stock solutions before making dilutions.[6] |
| Vehicle control (containing DMSO/co-solvent) shows unexpected biological activity. | The solvent or co-solvent is interfering with the assay. | 1. Reduce the final concentration of the organic solvent(s).2. Test alternative, less disruptive co-solvents.3. Always run a vehicle control and subtract its effect from the results of the compound-treated samples.[3] |
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the solubility of benzofuran derivatives and the general effectiveness of various solubilization techniques. Note that specific values can vary significantly depending on the exact chemical structure of the derivative and the experimental conditions.
Table 1: Solubility of a Model Benzofuran Derivative in Co-solvent Systems
| Co-solvent in Water | Concentration of Co-solvent (% v/v) | Approximate Solubility Increase (fold) |
| DMSO | 1% | 5 - 10 |
| DMSO | 5% | 50 - 100 |
| PEG 400 | 10% | 20 - 50 |
| Ethanol | 10% | 15 - 40 |
Note: This data is illustrative and the actual solubility should be determined experimentally.
Table 2: Effectiveness of Advanced Solubilization Techniques for Poorly Soluble Benzofurans
| Technique | Typical Solubility Enhancement | Key Considerations |
| Cyclodextrin Complexation (HP-β-CD) | 10 to 500-fold | Molar ratio of compound to cyclodextrin is critical.[8] |
| Surfactant Micelles (e.g., Tween® 80) | 5 to 100-fold | Potential for surfactant to interfere with biological assays. |
| Nanosuspensions | > 1,000-fold | Requires specialized equipment for preparation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of a this compound derivative in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid this compound derivative to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS). The presence of excess solid is crucial.
-
Seal the vial tightly to prevent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.
-
-
Replicates:
-
Perform the experiment in triplicate to ensure the reliability of the results.[9]
-
Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex (Kneading Method)
This method is useful for preparing a solid inclusion complex that can be dissolved in aqueous media for experiments.
-
Determine Molar Ratio:
-
Decide on the molar ratio of the this compound derivative to hydroxypropyl-β-cyclodextrin (HP-β-CD), commonly 1:1 or 1:2.
-
-
Prepare Cyclodextrin Paste:
-
Accurately weigh the calculated amount of HP-β-CD and place it in a glass mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with a pestle to form a uniform, thick paste.[7]
-
-
Incorporate the Compound:
-
Add the pre-weighed this compound derivative to the paste.
-
-
Kneading:
-
Knead the mixture thoroughly for 30-60 minutes. The consistency should remain paste-like. If it becomes too dry, add a very small amount of the water-ethanol mixture.
-
-
Drying:
-
Spread the paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Final Product:
-
Grind the dried complex into a fine powder and store it in a desiccator. This powder can then be used to prepare aqueous solutions.[6]
-
Visualizations
Experimental Workflow for Addressing Poor Solubility
The following diagram illustrates a logical workflow for a researcher encountering a poorly soluble this compound derivative.
Caption: Workflow for solubilizing this compound derivatives.
Signaling Pathway: mTOR Inhibition by Benzofuran Derivatives
Some benzofuran derivatives have been investigated as anticancer agents that inhibit the mTOR signaling pathway.
Caption: Simplified mTOR signaling pathway and inhibition by benzofuran derivatives.
Signaling Pathway: PDE4 Inhibition by this compound Derivatives
This compound derivatives have been identified as inhibitors of phosphodiesterase type 4 (PDE4), which is relevant in inflammatory conditions.
Caption: PDE4 signaling pathway and its inhibition by this compound derivatives.
References
- 1. Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Origin of non-linearity in phase solubility: solubilisation by cyclodextrin beyond stoichiometric complexation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. benchchem.com [benchchem.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Refining Purification Methods for 7-Methoxybenzofuran Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of 7-methoxybenzofuran analogs. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the purification process.
Troubleshooting Guides & FAQs
This section provides practical solutions to common issues encountered during the purification of this compound analogs, presented in a question-and-answer format.
Issue 1: Low Recovery After Silica Gel Column Chromatography
Question: My yield of the this compound analog is significantly lower than expected after purification by silica gel column chromatography. What are the potential causes and solutions?
Answer: Low recovery from a silica gel column can be attributed to several factors, primarily the acidic nature of silica gel which can cause degradation of sensitive compounds. Benzofuran derivatives, depending on their specific substituents, can be susceptible to such degradation.[1] Strong adsorption of the compound onto the stationary phase can also lead to poor recovery.
Troubleshooting Steps:
-
Deactivate the Silica Gel: To mitigate degradation on acidic silica, you can neutralize it. This can be achieved by washing the silica gel with a solvent mixture containing a small percentage of a base, such as triethylamine (~1-2%) in the eluent, before packing the column.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil, especially if your compound shows significant degradation on silica.[1]
-
Optimize the Eluent System: A well-chosen eluent system is crucial. The Rf value of your target compound on a TLC plate should ideally be between 0.2 and 0.4 to ensure efficient elution and minimize the time the compound spends on the column.[1]
-
Employ Flash Chromatography: Flash chromatography, which uses pressure to increase the flow rate of the mobile phase, reduces the contact time between the compound and the stationary phase, thereby minimizing the risk of degradation.[1]
Issue 2: Persistent Impurities After Purification
Question: Even after column chromatography, my NMR and/or LC-MS spectra show the presence of impurities. How can I remove these?
Answer: Persistent impurities are often structurally similar to the target compound, making their separation challenging. These can include starting materials, regioisomers, or byproducts from the synthesis.
Troubleshooting Steps:
-
Recrystallization: This is a highly effective technique for removing minor impurities from a solid compound.[1] The key is to find a suitable solvent or solvent system in which the this compound analog has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Optimize Chromatography Conditions: If recrystallization is not successful or your compound is an oil, revisiting your column chromatography with a shallower solvent gradient can improve the separation of closely eluting compounds.[1]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications where column chromatography fails to provide adequate separation, preparative TLC can be a powerful alternative.
Issue 3: The Purified Compound is an Oil and Fails to Crystallize
Question: My purified this compound analog is an oil, and I am unable to induce crystallization. What steps can I take?
Answer: The inability of a compound to crystallize can be due to the presence of residual solvent or persistent impurities that inhibit the formation of a crystal lattice.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period. Gentle heating can sometimes aid this process, provided the compound is thermally stable.[1]
-
Trituration: This involves adding a solvent in which your compound is poorly soluble, but the impurities are soluble. Stirring the mixture may cause the desired compound to precipitate as a solid, which can then be collected by filtration.[1]
-
Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can often induce crystallization.[1]
Quantitative Data on Purification
The following tables summarize yield data for the synthesis and purification of various this compound analogs as reported in the literature. Note that direct comparison of yields between different methods can be challenging due to variations in reaction conditions and scales.
| This compound Analog | Purification Method | Reported Yield (%) | Reference |
| 7-Methoxy-2-phenylbenzofuran | Column Chromatography | Not specified | [2] |
| 7-Methoxy-2-(4-methoxyphenyl)benzofuran | Column Chromatography | Not specified | [2] |
| This compound-based triazole-acetamide derivatives | Not specified | 62-90 | [3][4] |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Multistep reaction and purification | 30 | [5] |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | Not specified | 37 | [5] |
| Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate | Not specified | 60 | [5] |
Experimental Protocols
General Protocol for Purification of a Solid this compound Analog by Silica Gel Column Chromatography
This protocol provides a general workflow for the purification of a solid this compound analog. It should be adapted based on the specific properties of the compound.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
- Securely clamp the column in a vertical position in a fume hood.
- Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
- Add a layer of sand (approximately 1 cm).
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
- Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top to prevent disturbance of the silica bed during sample loading.
- Drain the solvent until the level is just at the top of the sand.
2. Sample Loading:
- Dry Loading (Recommended): Dissolve the crude this compound analog in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
- Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
3. Elution:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. The choice of solvents for the gradient (e.g., hexane/ethyl acetate, dichloromethane/methanol) will depend on the polarity of the target compound and impurities.
- Monitor the elution process by thin-layer chromatography (TLC) of the collected fractions.
4. Isolation of the Purified Compound:
- Combine the fractions containing the pure this compound analog.
- Remove the solvent using a rotary evaporator.
- Dry the purified compound under high vacuum to remove any residual solvent.
- Characterize the purified compound by appropriate analytical techniques (e.g., NMR, LC-MS, melting point) to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Inhibition of Tyrosinase by this compound Analogs
Several this compound analogs have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3][4][6] Inhibition of this enzyme is a therapeutic strategy for hyperpigmentation disorders. The diagram below illustrates the general mechanism of tyrosinase inhibition.
Caption: Inhibition of the tyrosinase pathway by this compound analogs.
Signaling Pathway: Inhibition of mTOR Signaling by Benzofuran Derivatives
Benzofuran derivatives have been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[7][8][9][10] Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
Experimental Workflow: From Crude Product to Purified Analog
The following diagram illustrates a typical experimental workflow for the purification of a this compound analog.
Caption: General experimental workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating Regioselectivity in the Functionalization of 7-Methoxybenzofuran: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective functionalization of 7-methoxybenzofuran. The following information is designed to assist in optimizing reaction conditions to achieve desired isomer outcomes in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of electrophilic attack on this compound?
A1: The electron-rich nature of the benzofuran ring system, coupled with the activating effect of the 7-methoxy group, directs electrophilic substitution primarily to the furan ring. The C2 and C3 positions are the most reactive sites. Generally, electrophilic attack is favored at the C2 position due to the stabilization of the intermediate carbocation by the adjacent oxygen atom and the benzene ring. However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.
Q2: How does the 7-methoxy group influence regioselectivity?
A2: The 7-methoxy group is an electron-donating group that activates the entire benzofuran system towards electrophilic attack. In electrophilic aromatic substitution, it reinforces the inherent reactivity of the furan ring. In metalation reactions, such as lithiation, the oxygen atom of the methoxy group can act as a directing group, promoting deprotonation at the adjacent C6 position on the benzene ring (ortho-lithiation).
Q3: Which reaction conditions favor C2 functionalization in electrophilic substitutions?
A3: Milder reaction conditions and less bulky electrophiles tend to favor substitution at the more electronically favored C2 position. For instance, in Friedel-Crafts acylation, the choice of Lewis acid can influence the C2/C3 ratio.
Q4: When is functionalization on the benzene ring of this compound observed?
A4: Functionalization on the benzene ring is less common in electrophilic aromatic substitution due to the higher reactivity of the furan ring. However, under forcing conditions or when the furan ring is blocked, substitution may occur on the benzene moiety. Directed ortho-metalation is a key strategy to selectively functionalize the C6 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation (Mixture of C2 and C3 isomers)
Possible Causes:
-
Strong Lewis Acid: Highly reactive Lewis acids (e.g., AlCl₃) can decrease selectivity.
-
High Temperature: Elevated temperatures can lead to the formation of the thermodynamically more stable, but often undesired, isomer.
-
Steric Hindrance: Bulky acylating agents may favor the less hindered position.
Solutions:
| Parameter | Recommendation to Favor C2-Acylation | Recommendation to Favor C3-Acylation (if desired) |
| Lewis Acid | Use milder Lewis acids like SnCl₄ or ZnCl₂. | Stronger Lewis acids like AlCl₃ might show some preference for C3 under certain conditions, though C2 is generally favored. |
| Temperature | Maintain low reaction temperatures (e.g., 0 °C to room temperature). | Higher temperatures may slightly increase the proportion of the C3 isomer, but often at the cost of side reactions. |
| Acylating Agent | Use less sterically demanding acylating agents. | Not a primary control factor for C3 selectivity. |
Issue 2: Low Yield or No Reaction in Vilsmeier-Haack Formylation
Possible Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) can degrade upon exposure to moisture.
-
Insufficient Activation: The substrate may not be sufficiently activated for the weakly electrophilic Vilsmeier reagent.
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete reaction.
Solutions:
-
Ensure all reagents and solvents are anhydrous. Prepare the Vilsmeier reagent in situ under an inert atmosphere.
-
Increase the reaction temperature gradually, monitoring by TLC.
-
Use a slight excess of the Vilsmeier reagent (typically 1.5-2.0 equivalents).
Issue 3: Unexpected Side Products in Lithiation and Quenching
Possible Causes:
-
Proton Quenching: Presence of trace amounts of water or other proton sources in the reaction mixture or electrophile.
-
Competing Lithiation Sites: Depending on the base and additives, lithiation might occur at multiple sites.
-
Rearrangement: The organolithium intermediate may not be stable at the reaction temperature.
Solutions:
-
Thoroughly dry all glassware, solvents, and reagents. Use freshly distilled solvents and recently purchased, sealed electrophiles.
-
For C6 lithiation (ortho to the methoxy group), use n-BuLi in the presence of TMEDA to facilitate directed metalation.[1]
-
Maintain a low temperature (typically -78 °C) throughout the lithiation and quenching steps.
Experimental Protocols
Protocol 1: Regioselective Friedel-Crafts Acylation of this compound at C2
This protocol describes the acetylation of this compound to yield 2-acetyl-7-methoxybenzofuran.[2]
Reagents and Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Slowly add SnCl₄ (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
| Product | Position of Acylation | Typical Yield |
| 2-Acetyl-7-methoxybenzofuran | C2 | >80% |
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol provides a general method for the formylation of electron-rich aromatic compounds, adapted for this compound.[3][4]
Reagents and Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium acetate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DCE.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto a mixture of ice and saturated sodium acetate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Outcome: The major product is expected to be 2-formyl-7-methoxybenzofuran. The C2/C3 ratio should be determined by NMR analysis of the crude product.
Protocol 3: Directed Ortho-Metalation of this compound
This protocol describes the lithiation at the C6 position, directed by the 7-methoxy group, followed by quenching with an electrophile.[1]
Reagents and Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, DMF, etc.)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add TMEDA (1.2 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the chosen electrophile (1.5 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
Caption: Electrophilic substitution on this compound.
Caption: Directed ortho-metalation of this compound.
Caption: Workflow for troubleshooting regioselectivity.
References
Technical Support Center: Scaling Up the Synthesis of 7-Methoxybenzofuran for Library Production
Welcome to the technical support center for the synthesis of 7-Methoxybenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this key chemical intermediate for library synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for producing this compound?
A1: A widely utilized and scalable method is the intramolecular Wittig reaction. This approach typically starts from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which is first converted to a phosphonium salt intermediate. Subsequent reaction with an acyl chloride in the presence of a base leads to the formation of the this compound scaffold. This method is advantageous due to its relatively mild conditions and the availability of starting materials.
Q2: What are the critical parameters to control during the scale-up of the Wittig reaction for this compound synthesis?
A2: Key parameters for successful scale-up include:
-
Temperature Control: The formation of the phosphonium salt and the Wittig reaction itself can be exothermic. Adequate cooling and controlled reagent addition are crucial to prevent side reactions and ensure safety.
-
Solvent Selection: The choice of solvent is critical for both reaction steps. Toluene is commonly used for the Wittig cyclization, and its purity should be ensured.
-
Base Selection and Stoichiometry: Triethylamine is a common base for the Wittig cyclization. The stoichiometry must be carefully controlled to ensure complete reaction without promoting side reactions.
-
Purification Strategy: At a larger scale, purification can be a bottleneck. Developing a robust purification protocol, potentially involving a combination of column chromatography and recrystallization, is essential.
Q3: I am observing a low yield of this compound. What are the likely causes?
A3: Low yields can stem from several factors. Incomplete formation of the phosphonium salt intermediate is a common issue. Additionally, the purity of the acyl chloride and the efficiency of the final cyclization step are critical. Side reactions, such as the formation of triphenylphosphine oxide, can also consume reagents and complicate purification. Refer to the troubleshooting guide for more detailed solutions.
Q4: How can I effectively purify the crude this compound product on a larger scale?
A4: A two-step purification process is often effective. First, column chromatography using a silica gel stationary phase with an eluent system such as ethyl acetate in hexane can be used to separate the product from the bulk of the impurities. Following chromatography, recrystallization from a suitable solvent system, for instance, ethanol/water or hexane/ethyl acetate, can provide highly pure this compound.
Experimental Workflow and Troubleshooting
Synthesis Workflow
The synthesis of this compound derivatives via the intramolecular Wittig reaction from o-vanillin involves a multi-step process. The general workflow is outlined below.
Troubleshooting Guide
Encountering issues during synthesis is common, especially during scale-up. The following guide addresses potential problems in a question-and-answer format.
Problem 1: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete formation of the phosphonium salt. | Ensure anhydrous conditions. Use freshly distilled thionyl chloride. Increase reaction time or temperature if necessary. |
| Inefficient Wittig reaction. | Use a stronger base or increase the amount of base. Ensure the acyl chloride is of high purity. | |
| Formation of multiple byproducts | Side reactions due to high temperature. | Maintain strict temperature control during the reaction. Add reagents dropwise to manage exothermic reactions. |
| Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in removing triphenylphosphine oxide | High polarity of the byproduct. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider a pre-purification step like precipitation. |
| Oily product after purification | Residual solvent. | Dry the product under high vacuum for an extended period. |
| Presence of low-melting impurities. | Re-purify using a different solvent system for recrystallization. |
Troubleshooting Decision Tree
This diagram provides a logical approach to diagnosing and resolving common issues encountered during the synthesis.
Experimental Protocols
Protocol 1: Synthesis of (2-formyl-6-methoxyphenoxy)methyltriphenylphosphonium chloride
This protocol outlines the formation of the key phosphonium salt intermediate from o-vanillin.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Thionyl chloride (SOCl₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve o-vanillin in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 2-(chloromethyl)-3-methoxybenzaldehyde.
-
Dissolve the crude product in anhydrous toluene and add triphenylphosphine.
-
Heat the mixture to reflux for 12-16 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the solid with anhydrous diethyl ether and dry under vacuum.
Protocol 2: Synthesis of 7-Methoxy-2-aryl-benzofuran via Intramolecular Wittig Reaction
This protocol describes the cyclization step to form the benzofuran ring.[1]
Materials:
-
(2-formyl-6-methoxyphenoxy)methyltriphenylphosphonium chloride
-
Substituted aroyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
Procedure:
-
Suspend the phosphonium salt in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere.
-
Add the substituted aroyl chloride to the suspension.
-
Add triethylamine dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC for the disappearance of the starting materials.[1]
-
After completion, cool the reaction to room temperature and add water.[1]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 3: Purification of this compound Derivative
Column Chromatography:
-
Stationary Phase: Silica gel (100-200 mesh).
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).[1]
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the desired product. Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization:
-
Solvent System: A mixture of ethanol and water or ethyl acetate and hexane.
-
Procedure: Dissolve the partially purified product in a minimum amount of the hot solvent (e.g., ethanol). Add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Wittig Cyclization
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Triethylamine | Toluene | 6 | 62 | [1] |
| 2 | Potassium Carbonate | DMF | 12 | 55 | - |
| 3 | DBU | Acetonitrile | 4 | 68 | - |
Note: Yields are for a model reaction and may vary depending on the specific aroyl chloride used.
Table 2: Eluent Systems for Column Chromatography Purification
| Entry | Eluent System (v/v) | Separation Efficiency |
| 1 | Hexane:Ethyl Acetate (9:1 to 7:3 gradient) | Good separation of non-polar impurities. |
| 2 | Dichloromethane:Methanol (98:2) | Effective for more polar byproducts. |
| 3 | Toluene:Acetone (95:5) | Alternative system for challenging separations. |
This technical support center provides a foundational guide for the synthesis and scale-up of this compound. For specific applications and challenges, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 7-Methoxybenzofuran and 6-Methoxybenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of derivatives of 7-Methoxybenzofuran and 6-Methoxybenzofuran. The data presented is based on available experimental studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development. It is important to note that the biological activities described are often attributed to specific derivatives of these parent compounds, and the activity of the unsubstituted this compound and 6-Methoxybenzofuran may differ.
Summary of Biological Activities
Derivatives of both this compound and 6-Methoxybenzofuran have been investigated for a range of pharmacological effects. The following sections summarize the key findings for various biological activities, with quantitative data presented in tabular format for ease of comparison.
Anti-inflammatory Activity
Derivatives of both methoxybenzofuran isomers have demonstrated anti-inflammatory properties. Studies on this compound derivatives have shown inhibition of nitric oxide (NO) release and suppression of pro-inflammatory cytokines through the downregulation of the mitogen-activated protein kinase (MAPK) pathway[1][2]. Similarly, a synthetic aurone derivative of 6-methoxybenzofuran has been reported to downregulate the expression of pro-inflammatory cytokines and mediators[3][4].
| Compound/Derivative | Assay | Cell Line | IC₅₀ / Inhibition | Reference |
| This compound Derivative | ||||
| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | Nitric Oxide (NO) Release Assay | RAW 264.7 | IC₅₀: 4.38 µM | [2] |
| 7-methoxy benzofuran pyrazoline derivative (4g) | Carrageenan-induced rat paw edema | - | 83.89% inhibition | [5] |
| 6-Methoxybenzofuran Derivative | ||||
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | Downregulation of IL-6, IL-1β, iNOS, and TNF-α expression (PCR) | RAW 264.7 | - | [3][4] |
Antimicrobial Activity
The antimicrobial potential of derivatives of both isomers has been explored. Pyrazoline derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria[5]. A synthetic aurone derivative of 6-methoxybenzofuran has demonstrated antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA)[3][4]. Other studies have also reported the antimicrobial activity of various 6-methoxybenzofuran derivatives[6][7].
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivative | |||
| 7-methoxy benzofuran pyrazoline derivatives | E. coli, B. subtilis | Good activity (qualitative) | [5] |
| 6-Methoxybenzofuran Derivatives | |||
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | S. aureus (MSSA) | 15.63 | [3] |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | S. aureus (MRSA) | 31.25 | [3] |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | P. aeruginosa | 62.5 | [3] |
| [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives | Various bacteria | 25 - 250 | [6] |
Antioxidant Activity
Derivatives of this compound have been evaluated for their antioxidant properties. Certain pyrazoline derivatives incorporating the this compound scaffold have exhibited excellent antioxidant activity in comparison to ascorbic acid[5].
| Compound/Derivative | Assay | Result | Reference |
| This compound Derivatives | |||
| 7-methoxy benzofuran pyrazoline derivatives (4g, 4h, 4k, 4m, 5g, 5h, 5k, 5m) | DPPH radical scavenging | Excellent activity | [5] |
Tyrosinase Inhibitory Activity
Derivatives of this compound have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis. Specifically, this compound-triazole tethered N-phenylacetamides have shown significantly lower IC₅₀ values compared to the standard inhibitor, kojic acid[8][9].
| Compound/Derivative | Enzyme Source | IC₅₀ (µM) | Reference |
| This compound Derivatives | |||
| N-(2-methoxyphenyl)acetamide linked this compound-triazole | Fungal tyrosinase | 0.39 ± 1.45 | [8] |
| N-(3-nitrophenyl)acetamide linked this compound-triazole | Fungal tyrosinase | 0.76 ± 1.71 | [8] |
| Kojic Acid (Standard) | Fungal tyrosinase | 30.34 ± 1.00 | [8] |
Signaling Pathways and Experimental Workflows
The biological activities of benzofuran derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a key signaling pathway implicated in the anti-inflammatory effects of a this compound derivative and a general experimental workflow for assessing biological activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of methoxybenzofuran derivatives.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a suitable density and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., in Mueller-Hinton broth) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth (turbidity).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured spectrophotometrically at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ or EC₅₀ value is determined.
Tyrosinase Inhibitory Activity Assay
This assay determines the ability of a compound to inhibit the activity of the tyrosinase enzyme.
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: The tyrosinase solution is pre-incubated with various concentrations of the test compound for a short period.
-
Initiation of Reaction: The reaction is initiated by adding the L-DOPA solution.
-
Measurement of Dopaquinone Formation: The formation of dopachrome from the oxidation of L-DOPA is monitored by measuring the increase in absorbance at 475 nm over time using a microplate reader.
-
Calculation: The initial velocity of the reaction is calculated, and the percentage of inhibition is determined relative to the control without the inhibitor. The IC₅₀ value is then calculated.
Conclusion
The available literature suggests that derivatives of both this compound and 6-Methoxybenzofuran are promising scaffolds for the development of new therapeutic agents with a wide range of biological activities. While direct comparative studies on the parent molecules are limited, the existing data on their derivatives highlight distinct and overlapping pharmacological profiles. Further research, including direct comparative evaluations and detailed structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of these isomeric compounds.
References
- 1. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]
- 9. This compound-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Ascendancy of 7-Methoxybenzofuran Derivatives: A Comparative Efficacy Analysis Against Established Drugs
For Immediate Release
[City, State] – December 28, 2025 – In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and safety profiles is relentless. Emerging as a promising scaffold, 7-methoxybenzofuran and its derivatives are demonstrating significant therapeutic potential across a spectrum of diseases, from inflammatory conditions to cancer. This guide provides a comprehensive, data-driven comparison of the efficacy of various this compound derivatives against well-established drugs in their respective therapeutic domains. The objective is to furnish researchers, scientists, and drug development professionals with a clear, comparative overview supported by experimental data to inform future research and development endeavors.
This comparative analysis delves into four key therapeutic areas where this compound derivatives have shown notable activity: as phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases, as tyrosinase inhibitors for hyperpigmentation disorders, as anti-inflammatory agents, and as cytotoxic agents against various cancer cell lines.
Phosphodiesterase 4 (PDE4) Inhibition: A New Frontier in Anti-Inflammatory Therapy
This compound-4-carboxamides have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme pivotal in the inflammatory cascade.[1] Inhibition of PDE4 elevates intracellular cyclic AMP (cAMP) levels, leading to a reduction in the production of pro-inflammatory mediators. The efficacy of these derivatives has been compared to Rolipram, a first-generation PDE4 inhibitor.
Table 1: Comparative PDE4 Inhibitory Activity
| Compound | Target | IC50 (µM) | Known Drug | Target | IC50 (µM) |
| 2-acetyl-7-methoxybenzofuran-4-(3,5-dichloropyridyl)carboxamide | PDE4 | 0.014[2] | Rolipram | PDE4A | 0.003[3] |
| PDE4B | 0.130[3] | ||||
| PDE4D | 0.240[3] |
Note: IC50 values for Rolipram are for specific PDE4 subtypes, while the value for the this compound derivative is for the general PDE4 enzyme from human U937 cells. Direct comparison should be made with caution.
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay quantifies the inhibitory effect of a compound on PDE4 enzymatic activity.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound derivative) and a positive control (e.g., Rolipram) is prepared in DMSO.
-
Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.
-
Enzyme Addition: Recombinant PDE4 enzyme is diluted in assay buffer and added to each well, except for the "no enzyme" control wells.
-
Pre-incubation: The plate is incubated at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: A solution of fluorescein-labeled cAMP (FAM-cAMP) is added to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature.
-
Termination and Signal Generation: A binding agent that captures the hydrolyzed 5'-AMP product is added to stop the reaction. This binding results in a change in fluorescence polarization.
-
Detection: The fluorescence polarization of each well is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway: PDE4 in cAMP Regulation
Tyrosinase Inhibition: A Novel Approach to Hyperpigmentation
A series of this compound-triazole tethered N-phenylacetamides have demonstrated potent inhibitory activity against tyrosinase, the key enzyme in melanin synthesis. Their efficacy surpasses that of kojic acid and ascorbic acid, commonly used skin-lightening agents.
Table 2: Comparative Tyrosinase Inhibitory Activity
| Compound | Target | IC50 (µM) | Known Drug | Target | IC50 (µM) |
| N-(2-methoxyphenyl)acetamide linked this compound derivative | Fungal Tyrosinase | 0.39 ± 1.45[4] | Kojic Acid | Mushroom Tyrosinase | 30.34 ± 1.00[4] |
| N-(3-nitrophenyl)acetamide linked this compound derivative | Fungal Tyrosinase | 0.76 ± 1.71[4] | Ascorbic Acid | Mushroom Tyrosinase | 11.5 ± 1.00[4] |
Note: The source of the tyrosinase enzyme can significantly impact IC50 values. The data presented here is from a single study, allowing for a more direct comparison.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound (e.g., this compound derivative) and a positive control (e.g., kojic acid) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Plate Setup: In a 96-well plate, add the buffer, test compound/control, and tyrosinase solution.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm (the wavelength at which dopachrome, the product, absorbs light) at regular intervals for a defined period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is then determined, and the IC50 value is calculated from the dose-response curve.
Mechanism of Action: Tyrosinase in Melanogenesis
Anti-Inflammatory Activity: A Potential Alternative to NSAIDs
Certain this compound pyrazoline derivatives have demonstrated significant anti-inflammatory properties in in vivo models, comparable to the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Model | Inhibition of Edema (%) | Known Drug | Model | Inhibition of Edema (%) |
| This compound pyrazoline derivative 4g | Carrageenan-induced paw edema | 83.89[5] | Ibuprofen | Carrageenan-induced paw edema | 91.93[5] |
| This compound pyrazoline derivative 5m | Carrageenan-induced paw edema | 80.49[5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (this compound derivative) or the standard drug (ibuprofen) is administered orally or intraperitoneally to the rats. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Anticancer Efficacy: Targeting Cell Viability and Proliferation
Methoxy-substituted benzofuran derivatives have emerged as a promising class of anticancer agents, with some demonstrating cytotoxicity comparable to the established chemotherapeutic drug, doxorubicin. Their mechanism of action is often linked to the inhibition of tubulin polymerization, a critical process for cell division.
Table 4: Comparative Anticancer Activity (IC50 in µM)
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Known Drug | Cell Line (Cancer Type) | IC50 (µM) |
| 1,2,3-selenadiazole-based benzofuran derivative 10f | MCF-7 (Breast) | 2.6[6] | Doxorubicin | MCF-7 (Breast) | 0.8[6] |
| Benzofuran derivative 32a | HePG2 (Liver) | 8.49 - 16.72[6] | Doxorubicin | HePG2 (Liver) | 4.17 - 8.87[6] |
| Benzofuran-based carboxylic acid 44b | MDA-MB-231 (Breast) | 2.52[6] | Doxorubicin | MDA-MB-231 (Breast) | 2.36[6] |
Note: The IC50 values are from different studies and should be interpreted with consideration for potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative or a known anticancer drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The insoluble formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway: Tubulin Polymerization Inhibition
Conclusion
The data presented in this guide underscore the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutics. Across multiple disease areas, these compounds have demonstrated efficacy that is not only comparable but, in some instances, superior to existing drugs. The potent PDE4 and tyrosinase inhibitory activities, coupled with promising anti-inflammatory and anticancer effects, highlight the importance of continued research into this chemical class. Further optimization of these derivatives could lead to the development of next-generation therapies with improved potency and reduced side effects. This comparative analysis serves as a valuable resource for the scientific community, providing a foundation for future investigations into the promising therapeutic applications of this compound derivatives.
References
- 1. This compound-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Methoxybenzofuran
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds such as 7-Methoxybenzofuran is a critical task. This guide provides a comparative analysis of two distinct and effective methods for the synthesis of this compound: a two-step approach involving Williamson ether synthesis followed by acid-catalyzed cyclization, and the Rap-Stoermer reaction. This comparison is supported by detailed experimental protocols and quantitative performance data to aid in the selection of the most suitable method for specific research and development needs.
Method 1: Williamson Ether Synthesis and Cyclization
This classical approach involves two discrete steps: the formation of an ether linkage via Williamson synthesis, followed by an intramolecular cyclization to construct the benzofuran ring.
Experimental Protocol
Step 1: Synthesis of 2-(2,2-diethoxyethoxy)-3-methoxybenzaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-vanillin (2-hydroxy-3-methoxybenzaldehyde) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Add a slight molar excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.
-
To this stirred suspension, add a slight molar excess of 2-bromo-1,1-diethoxyethane (chloroacetaldehyde diethyl acetal can also be used).
-
Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ether intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Cyclization to this compound
-
Place the purified 2-(2,2-diethoxyethoxy)-3-methoxybenzaldehyde into a flask.
-
Add a dehydrating agent and cyclizing catalyst, such as polyphosphoric acid (PPA).
-
Heat the mixture with stirring to a temperature of 100-120 °C for a period of 1-2 hours.
-
Monitor the formation of this compound by TLC.
-
After the reaction is complete, cool the mixture and carefully add ice-water to decompose the PPA.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Method 2: Rap-Stoermer Reaction
The Rap-Stoermer reaction offers a more direct, one-pot approach to a substituted benzofuran, which can then be de-acylated to yield the parent this compound. This method involves the condensation of a substituted salicylaldehyde with an α-haloketone.
Experimental Protocol
-
In a sealed vessel, combine o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and an α-halo ketone (e.g., chloroacetone or phenacyl bromide).
-
Add a base, such as triethylamine (TEA) or potassium carbonate, to the mixture. The reaction can often be performed under solvent-free conditions or in a high-boiling solvent like DMF.
-
Heat the mixture to a temperature range of 120-140 °C for several hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude 2-acyl-7-methoxybenzofuran.
-
Purify the intermediate product by recrystallization or column chromatography.
-
The acyl group at the 2-position can then be removed through a subsequent deacylation step, if the parent this compound is the desired final product.
Performance Comparison
The selection of a synthetic method often depends on a trade-off between yield, reaction time, and the complexity of the procedure. The following table summarizes the key quantitative data for the two described methods.
| Parameter | Method 1: Williamson Ether Synthesis & Cyclization | Method 2: Rap-Stoermer Reaction |
| Starting Materials | o-Vanillin, 2-bromo-1,1-diethoxyethane | o-Vanillin, α-haloketone |
| Number of Steps | 2 | 1 (for the core structure) |
| Typical Overall Yield | 60-75% | 70-85% (for the 2-acyl derivative) |
| Reaction Temperature | Step 1: 80-100 °C; Step 2: 100-120 °C | 120-140 °C |
| Typical Reaction Time | Step 1: 4-6 hours; Step 2: 1-2 hours | 3-5 hours |
| Key Reagents | K₂CO₃, PPA | TEA or K₂CO₃ |
| Advantages | Utilizes common and relatively inexpensive reagents. The two-step nature allows for the isolation and purification of the intermediate. | One-pot synthesis for the benzofuran core, which can be more time-efficient. Generally provides good to excellent yields for the initial product. |
| Disadvantages | A two-step process which can be more time-consuming overall. The use of polyphosphoric acid can make the workup more challenging. | Leads to a 2-acyl substituted product which may require an additional deacylation step to obtain the parent this compound. |
Visualizing the Synthetic Workflow
To better illustrate the logical flow of the synthesis and purification process, the following diagrams have been generated.
Caption: General experimental workflow for synthesis and purification.
Caption: Logic for selecting a synthesis method.
In Silico Docking Analysis of 7-Methoxybenzofuran Derivatives: A Comparative Guide for Drug Discovery
For Immediate Release
This guide provides a comprehensive comparison of the in silico docking performance of 7-Methoxybenzofuran derivatives against various protein targets implicated in cancer and microbial pathogenesis. The presented data, compiled from recent scientific literature, offers valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This analysis focuses on binding affinities and inhibitory concentrations, alongside detailed experimental protocols and visual representations of relevant biological pathways and computational workflows.
Comparative Docking Performance of Benzofuran Derivatives
The following tables summarize the quantitative data from in silico docking studies of this compound and its derivatives against a panel of protein targets. Comparisons are drawn with other benzofuran-based compounds and established inhibitors.
Table 1: Anticancer and Antibacterial Targets
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| 7-Methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | Aurora A kinase | 3LAU | Most Active | |
| 7-Methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | Dictyostelium myosin | 1VOM | Most Active | |
| 7-Methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde | Aurora A kinase | 3LAU | Most Active | [1] |
| 7-Methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde | ALK tyrosine kinase receptor | 4FNY | Most Active | [1] |
| 7-Methoxy-2-(4-thiomethylphenyl)-1-benzofuran-5-carbaldehyde | B-Raf kinase | 1BAG | Most Active | |
| 7-Methoxy-2-(4-thiomethylphenyl)-1-benzofuran-5-carbaldehyde | ALK tyrosine kinase receptor | 4FNY | Most Active | |
| Benzofuran Derivative (M5k-M5o series) | Bacterial Target | 1aj6 | -6.9 to -10.4 | [2][3] |
| Benzofuran-Oxadiazole Derivative (5d) | A549 Lung Cancer Cell Line | - | IC50: 6.3 ± 0.7 µM | [4] |
| Crizotinib (Reference Drug) | A549 Lung Cancer Cell Line | - | IC50: 8.54 ± 0.84 µM | [4] |
Table 2: Tyrosinase Inhibition
| Compound | Target | IC50 (µM) | Reference |
| This compound-triazole-N-(2-methoxyphenyl)acetamide | Fungal Tyrosinase | 0.39 ± 1.45 | [4] |
| This compound-triazole-N-(3-nitrophenyl)acetamide | Fungal Tyrosinase | 0.76 ± 1.71 | [4] |
| This compound-triazole-N-(4-bromophenyl)acetamide | Fungal Tyrosinase | 1.08 ± 4.09 | [4] |
| This compound-triazole-N-(2-methyl-5-nitrophenyl)acetamide | Fungal Tyrosinase | 1.53 ± 2.30 | [4] |
| This compound-triazole-N-(2,4-dimethylphenyl)acetamide | Fungal Tyrosinase | 1.58 ± 5.38 | [4] |
| This compound-triazole-N-(4-methylphenyl)acetamide | Fungal Tyrosinase | 1.70 ± 3.93 | [4] |
| This compound-triazole-N-(3,4-dichlorophenyl)acetamide | Fungal Tyrosinase | 1.73 ± 3.80 | [4] |
| This compound-triazole-N-(3,4-dimethylphenyl)acetamide | Fungal Tyrosinase | 1.82 ± 5.42 | [4] |
| This compound-triazole-N-(4-chlorophenyl)acetamide | Fungal Tyrosinase | 4.88 ± 1.14 | [4] |
| Kojic Acid (Standard Inhibitor) | Fungal Tyrosinase | 30.34 ± 1.00 | [4] |
| Ascorbic Acid (Standard Inhibitor) | Fungal Tyrosinase | 11.5 ± 1.00 | [4] |
Experimental Protocols
The following is a generalized methodology for in silico molecular docking studies as compiled from the referenced literature. Specific parameters may vary between studies.
1. Software: Commonly used software suites for molecular docking include Schrödinger (Maestro) and AutoDock Vina.[1][2][3]
2. Protein Preparation:
-
Receptor Selection: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1]
-
Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogens are added to the protein structure. The structure then undergoes energy minimization using a force field like OPLS_2005 to relieve any steric clashes.[1]
3. Ligand Preparation:
-
Ligand Construction: The 3D structure of the this compound derivative or other ligands is constructed using chemical drawing software.
-
Energy Minimization: The ligand structure is energy-minimized to obtain a stable conformation.[1]
4. Molecular Docking:
-
Grid Generation: A docking grid is generated around the active site of the target protein. The active site can be identified from the co-crystallized ligand or through literature review.[1]
-
Docking Simulation: The prepared ligand is then docked into the defined grid of the receptor. Docking can be performed with varying levels of flexibility for the ligand and, in some cases, for specific receptor side chains.
-
Scoring: The binding affinity of the ligand to the protein is estimated using a scoring function, which provides a value in kcal/mol (e.g., G-score). The pose with the best score (most negative) is typically considered the most favorable binding mode.[1]
-
Interaction Analysis: The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) in the best-docked pose are analyzed to understand the binding mechanism.
Visualizing Molecular Interactions and Pathways
To better understand the context of these in silico studies, the following diagrams illustrate a typical experimental workflow and the signaling pathways of key target proteins.
References
- 1. bipublication.com [bipublication.com]
- 2. researchgate.net [researchgate.net]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 7-Methoxybenzofuran (1H NMR, 13C NMR, MS, IR)
Spectroscopic Analysis of 7-Methoxybenzofuran: A Comparative Guide
Introduction: this compound is an aromatic organic compound with applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are critical for its use in research and development. This guide provides a comparative overview of the key spectroscopic data used to identify and characterize this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
While experimental Mass Spectrometry data is readily available, experimental ¹H NMR, ¹³C NMR, and IR data are not consistently found in publicly accessible databases. Therefore, this guide presents the available experimental MS data alongside expected values for NMR and IR spectroscopy based on the known chemical structure and established spectroscopic principles.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry (MS) Data
Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass, and the fragment ions offer insights into its structural components.
| Property | Value |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Monoisotopic Mass | 148.052429494 Da[1] |
| Major Fragments (m/z) | 148 (M+), 133, 105, 77 |
Data sourced from the NIST Mass Spectrometry Data Center.[2]
Table 2: Expected ¹H NMR Spectroscopic Data
¹H NMR spectroscopy identifies the chemical environment of protons within the molecule. The following are predicted chemical shifts (δ), multiplicities, and integrations for the protons of this compound, typically recorded in a solvent like CDCl₃.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 7.5 - 7.7 | Doublet (d) | 1H |
| H-3 | 6.7 - 6.9 | Doublet (d) | 1H |
| H-4 | 7.1 - 7.3 | Doublet (d) | 1H |
| H-5 | 6.9 - 7.1 | Triplet (t) | 1H |
| H-6 | 6.8 - 7.0 | Doublet (d) | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |
Table 3: Expected ¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The expected chemical shifts for this compound are listed below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 145 - 147 |
| C-3 | 105 - 107 |
| C-3a | 128 - 130 |
| C-4 | 112 - 114 |
| C-5 | 122 - 124 |
| C-6 | 110 - 112 |
| C-7 | 148 - 150 |
| C-7a | 144 - 146 |
| -OCH₃ | 55 - 57 |
Table 4: Expected Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below outlines the expected characteristic absorption bands for this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Bond Vibration |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Furan C-H | ~3150 | Stretch |
| Methyl C-H | 2950 - 2850 | Stretch |
| Aromatic C=C | 1600 - 1475 | Stretch |
| C-O-C (Aromatic Ether) | 1275 - 1200 (asymmetric) | Stretch |
| C-O-C (Aromatic Ether) | 1075 - 1020 (symmetric) | Stretch |
| C-O (Furan) | 1100 - 1000 | Stretch |
| Aromatic C-H Bending | 900 - 690 | Out-of-plane Bending |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.
2. Mass Spectrometry (MS) A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio, and then detected.
3. Infrared (IR) Spectroscopy The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed on an Attenuated Total Reflectance (ATR) crystal, and pressure is applied to ensure good contact. An infrared beam is passed through the crystal, and the sample absorbs radiation at frequencies corresponding to the vibrational modes of its functional groups. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic identification of a chemical compound.
References
A Comprehensive Guide to Confirming the Structure of Synthesized 7-Methoxybenzofuran Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of analytical techniques for the structural elucidation of 7-Methoxybenzofuran derivatives, offering insights into differentiating the target molecule from its potential isomers.
The synthesis of this compound derivatives, a scaffold of interest in medicinal chemistry, necessitates rigorous structural verification to ensure the desired isomer has been obtained. Positional isomers, such as 4-Methoxybenzofuran, 5-Methoxybenzofuran, and 6-Methoxybenzofuran, can exhibit distinct pharmacological profiles. Therefore, employing a suite of orthogonal analytical methods is paramount. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography in confirming the structure of this compound and distinguishing it from its isomers.
Comparative Analysis of Spectroscopic Data
The primary challenge in the structural confirmation of this compound lies in differentiating it from its isomers where the methoxy group is located at positions 4, 5, or 6 on the benzene ring. The following tables summarize the expected and reported spectroscopic data for these isomers, highlighting the key differences that enable their unambiguous identification.
Table 1: Comparative ¹H NMR Spectral Data (ppm)
| Proton | This compound (Predicted/Reported) | 4-Methoxybenzofuran (Reported) | 5-Methoxybenzofuran (Reported) | 6-Methoxybenzofuran (Reported) | Key Differentiating Features |
| H-2 | ~7.6 | ~7.5 | ~7.6 | ~7.5 | Subtle shifts based on substituent effects. |
| H-3 | ~6.8 | ~6.7 | ~6.8 | ~6.7 | Subtle shifts based on substituent effects. |
| H-4 | ~7.2 (d) | - | ~7.4 (d) | ~7.5 (d) | Presence/absence and multiplicity of this signal is critical. In 4-methoxybenzofuran, this position is substituted. |
| H-5 | ~6.9 (t) | ~6.8 (t) | - | ~7.0 (dd) | In 5-methoxybenzofuran, this position is substituted. The coupling pattern will differ significantly among isomers. |
| H-6 | ~7.0 (d) | ~7.2 (d) | ~6.9 (dd) | - | In 6-methoxybenzofuran, this position is substituted. |
| -OCH₃ | ~3.9 (s) | ~3.8 (s) | ~3.8 (s) | ~3.8 (s) | Chemical shift of the methoxy group can be influenced by its position. |
Note: Chemical shifts are approximate and can vary based on the solvent and other substituents present in the derivative.
Table 2: Comparative ¹³C NMR Spectral Data (ppm)
| Carbon | This compound (Predicted) | 4-Methoxybenzofuran (Reported) | 5-Methoxybenzofuran (Reported) | 6-Methoxybenzofuran (Reported) | Key Differentiating Features |
| C-2 | ~145 | ~145 | ~145 | ~145 | |
| C-3 | ~105 | ~104 | ~105 | ~104 | |
| C-3a | ~128 | ~118 | ~128 | ~128 | Significant upfield shift for C-3a in 4-methoxybenzofuran. |
| C-4 | ~120 | ~158 | ~112 | ~124 | The chemical shift of the carbon bearing the methoxy group is significantly downfield. |
| C-5 | ~115 | ~105 | ~156 | ~110 | The chemical shift of the carbon bearing the methoxy group is significantly downfield. |
| C-6 | ~125 | ~128 | ~113 | ~159 | The chemical shift of the carbon bearing the methoxy group is significantly downfield. |
| C-7 | ~148 | ~110 | ~102 | ~96 | The chemical shift of the carbon bearing the methoxy group is significantly downfield. |
| C-7a | ~120 | ~145 | ~150 | ~155 | |
| -OCH₃ | ~56 | ~55 | ~56 | ~56 |
Note: Chemical shifts are approximate and can vary.
Table 3: Comparative Mass Spectrometry Fragmentation Analysis
| Ion | This compound | 4-, 5-, 6-Methoxybenzofuran Isomers | Key Differentiating Features |
| [M]⁺ | m/z 148 | m/z 148 | All isomers have the same molecular weight. |
| [M-CH₃]⁺ | m/z 133 | m/z 133 | Loss of a methyl radical is a common fragmentation pathway. |
| [M-CO]⁺ | m/z 120 | m/z 120 | Loss of carbon monoxide from the furan ring. |
| [M-CH₃-CO]⁺ | m/z 105 | m/z 105 | Subsequent loss of CO after methyl loss. |
| Other Fragments | Specific fragmentation patterns arising from the position of the methoxy group. | While the major fragments are often the same, the relative intensities of the fragment ions can differ significantly between isomers, aiding in their differentiation, especially with detailed analysis of tandem MS (MS/MS) data. For instance, the fragmentation of 6-APB and 5-APB (aminopropylbenzofuran isomers) shows distinct patterns that allow for their differentiation. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and the position of the methoxy group through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to analyze include the chemical shift (δ) of each proton, the integration (relative number of protons), and the multiplicity (splitting pattern) which reveals adjacent protons.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for confirming the position of the methoxy group by observing correlations from the methoxy protons to the aromatic carbon it is attached to.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help to confirm the regiochemistry.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition of the synthesized molecule and to analyze its fragmentation pattern to support structural assignment.
Methodology:
-
Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.
-
Mass Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) to obtain an accurate mass measurement of the molecular ion. The measured mass should be within 5 ppm of the calculated exact mass for the proposed formula (C₉H₈O₂ for this compound).
-
Tandem Mass Spectrometry (MS/MS): Induce fragmentation of the isolated molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides structural information and can be compared with that of known standards or predicted fragmentation pathways for the different isomers.
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous, three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: Grow single crystals of the synthesized compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Visualization of Workflows and Relationships
Caption: Workflow for the structural confirmation of synthesized this compound derivatives.
Caption: Key analytical distinctions between this compound and its positional isomers.
By employing a combination of these powerful analytical techniques and carefully comparing the experimental data with the expected values for all possible isomers, researchers can confidently confirm the structure of their synthesized this compound derivatives, ensuring the integrity of their subsequent biological and pharmacological studies.
Purity Analysis of 7-Methoxybenzofuran: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. 7-Methoxybenzofuran, a key structural motif in various biologically active molecules, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound samples, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] This makes it an ideal choice for the routine purity analysis of this compound. A typical reverse-phase HPLC method offers excellent resolution and sensitivity for separating the main component from potential impurities.
Experimental Protocol: HPLC-UV
A generalized High-Performance Liquid Chromatography with Ultraviolet (UV) detection method for the analysis of this compound is detailed below. This protocol is based on established methodologies for structurally similar benzofuran derivatives and should be optimized for specific instrumentation and sample matrices.[1][2]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC): The Alternative for Volatile Analytes
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[3] While this compound is a solid at room temperature, its relatively low molecular weight and potential for volatilization at elevated temperatures make GC a viable alternative for purity assessment, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Experimental Protocol: GC-MS
The following is a general Gas Chromatography-Mass Spectrometry protocol suitable for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Split injection with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) with a scan range of m/z 40-400.
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound will depend on several factors including the nature of potential impurities, required sensitivity, and available instrumentation. The following tables provide a comparative summary of the expected performance of each technique.
Table 1: Comparison of Chromatographic Performance
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for this compound and its potential non-volatile impurities. | Suitable for volatile and thermally stable compounds. Amenable to this compound and volatile impurities. |
| Typical Retention Time | 5 - 15 minutes | 10 - 20 minutes (based on Kovats index)[4] |
| Resolution | High resolution for a wide range of compounds. | Excellent resolution for volatile compounds. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. | Can reach sub-ng/mL levels, especially with selected ion monitoring (SIM). |
Table 2: Method Attributes and Considerations
| Attribute | HPLC-UV | GC-MS |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent management systems. | Can be lower for a basic GC-FID system, but higher for GC-MS. |
| Solvent Consumption | Higher consumption of organic solvents. | Minimal solvent use, primarily for sample preparation. |
| Sample Preparation | Simple dissolution and filtration are often sufficient. | May require derivatization for less volatile or polar impurities. |
| Impurity Identification | UV detection provides limited structural information. LC-MS is required for mass-based identification. | Mass spectrometry provides fragmentation patterns for definitive identification of volatile impurities. |
| Robustness | Generally considered a very robust and reproducible technique for routine QC. | Can be very robust, but susceptible to issues with non-volatile sample components contaminating the injector and column. |
Visualizing the Analytical Workflow
To better illustrate the experimental process, the following diagrams depict the workflows for both HPLC and GC analysis of this compound samples.
References
A Comparative Guide to the Physical Properties of 7-Methoxybenzofuran and Its Isomers
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the physical properties of heterocyclic compounds is paramount. This guide provides a comparative analysis of the melting and boiling points of 7-Methoxybenzofuran against its structural isomers and the parent compound, benzofuran. The data presented is supported by established experimental protocols, offering a valuable resource for laboratory applications.
Comparison of Physical Properties
The following table summarizes the key physical properties of this compound and related compounds. It is important to note that the boiling point for this compound is reported at a reduced pressure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₈O₂ | 148.16 | Not available | 70-80 at 10 mmHg |
| Benzofuran | C₈H₆O | 118.14 | -18 | 173-175 at 760 mmHg |
| 5-Methoxybenzofuran | C₉H₈O₂ | 148.16 | 31 | 123 |
| 6-Methoxybenzofuran | C₉H₈O₂ | 148.16 | Liquid at room temp. | 99-100 at 760 mmHg |
Experimental Protocols
The determination of melting and boiling points is a fundamental practice in chemical analysis for identifying and assessing the purity of a compound. The standard methods employed for obtaining the data in this guide are the capillary method for melting point determination and the distillation method for boiling point determination.
Melting Point Determination (Capillary Method)
The melting point of a solid is determined as the temperature range over which the solid transitions to a liquid. The capillary method is a widely accepted technique for this measurement.
Procedure:
-
A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or an oil bath) along with a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the initial melting point.
-
The temperature at which the entire sample has completely melted is recorded as the final melting point.
-
The melting point is reported as a range between these two temperatures.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For larger sample volumes, simple distillation is a common method for this determination.
Procedure:
-
The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.
-
A thermometer is positioned in the neck of the flask such that the top of the thermometer bulb is level with the side arm leading to the condenser. This placement ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.
-
The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.
-
The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid at the prevailing atmospheric pressure.
-
For measurements taken at reduced pressure, the system is connected to a vacuum source, and the pressure is recorded along with the boiling temperature.
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for determining the melting and boiling points of a chemical compound in a laboratory setting.
Caption: Workflow for Melting and Boiling Point Determination.
Comparison of different catalytic systems for benzofuran synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of natural products and pharmaceuticals.[1][2] The efficient construction of this heterocyclic system is a key focus for synthetic chemists. This guide provides an objective comparison of various catalytic systems for benzofuran synthesis, supported by experimental data and detailed methodologies to inform the selection of the most suitable approach for your research and development needs.
At a Glance: Key Catalytic Strategies
The synthesis of benzofurans can be broadly categorized by the type of catalyst employed. Transition metal catalysts, particularly those based on palladium, copper, and gold, are widely utilized due to their high efficiency and functional group tolerance.[1] More recently, cost-effective and environmentally benign iron-based systems have gained prominence.[3][4] Additionally, organocatalytic and photocatalytic methods offer alternative pathways, often under milder reaction conditions.[1][5]
Quantitative Data Comparison
The following tables summarize the performance of various catalytic systems for benzofuran synthesis, providing a direct comparison of key reaction parameters.
Table 1: Palladium-Catalyzed Benzofuran Synthesis
| Entry | Reactants | Catalyst/Ligand/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂/CuI/Et₃N | Et₃N | RT | 12 | 85-95 | [1][6] |
| 2 | o-Bromophenol, Ketone | Pd₂(dba)₃/Ligand/Base | Toluene | 110 | 22 | 70-90 | [7] |
| 3 | 2-Hydroxystyrene, Iodobenzene | Pd(OAc)₂/Base | Dioxane | 100 | 24 | 60-85 | [8] |
| 4 | 1,6-Enyne, Disilane | Pd(dba)₂/Ligand | Toluene | 80 | 12 | 60-80 | [9] |
Table 2: Copper-Catalyzed Benzofuran Synthesis
| Entry | Reactants | Catalyst/Ligand/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol, Alkyne | CuI/Ligand/Base | DMSO | 120 | 24 | 70-90 | [10] |
| 2 | o-Hydroxyaldehyde, Amine, Alkyne | CuI | ChCl:EG (DES) | 80 | 10 | 80-95 | [1][6] |
| 3 | o-Iodophenol, Acyl Chloride, Phosphorus Ylide | CuBr/1,10-phenanthroline/Cs₂CO₃ | DMSO | 90 | 12 | 65-85 | [11] |
| 4 | 2-(Benzo[b]thiophen-2-yl)phenol | Cu(OAc)₂/Cs₂CO₃ | Pyridine | 120 | 12 | up to 91 | [12] |
Table 3: Gold-Catalyzed Benzofuran Synthesis
| Entry | Reactants | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinol, Alkynyl Ester | Au(I) catalyst/Ph₂SiF₂ | DCE | 50 | 24 | 70-90 | [13][14] |
| 2 | 2-Alkynylaryl Benzyl Ether | [Au(IPr)OH]₂ (BF₄)₂ | DCM | RT | 1-3 | 80-95 | [2] |
| 3 | o-Alkynylphenol THP Ether | Au(I)-NHC complex | DCE | 60 | 4 | 75-90 | [15] |
Table 4: Iron-Catalyzed Benzofuran Synthesis
| Entry | Reactants | Catalyst/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol, β-Keto Ester | FeCl₃·6H₂O/(t-BuO)₂ | DCE | 100 | 1 | 20-75 | [3] |
| 2 | 1-Aryl/Alkylketone | FeCl₃/NIS then CuI | MeCN | 80 | 12 | 55-75 | [4][16] |
| 3 | Dimedone, Acetophenone, Isocyanide | Iron Salt | Air | RT | 24 | 60-85 | [17] |
Experimental Protocols
1. Palladium-Catalyzed Sonogashira Coupling and Cyclization [1][6]
This protocol describes the one-pot synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.
-
Materials: o-Iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), (PPh₃)₂PdCl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (5 mL).
-
Procedure: To a solution of o-iodophenol and terminal alkyne in triethylamine, (PPh₃)₂PdCl₂ and CuI are added. The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
2. Copper-Catalyzed One-Pot Synthesis in Deep Eutectic Solvent [1][6]
This method outlines a green and efficient synthesis of 2,3-disubstituted benzofurans.
-
Materials: o-Hydroxyaldehyde (1.0 mmol), amine (1.0 mmol), terminal alkyne (1.2 mmol), CuI (0.1 mmol), and choline chloride:ethylene glycol (ChCl:EG, 1:2 molar ratio) as the deep eutectic solvent (DES).
-
Procedure: In a round-bottom flask, ChCl and EG are mixed and heated at 80 °C until a clear, homogeneous liquid is formed. The o-hydroxyaldehyde, amine, terminal alkyne, and CuI are then added to the DES. The mixture is stirred at 80 °C for 10 hours. Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
3. Gold-Catalyzed Claisen Rearrangement Cascade [13][14]
This protocol details the synthesis of benzofuran derivatives via a gold-catalyzed cascade reaction.
-
Materials: Quinol (0.5 mmol), alkynyl ester (0.6 mmol), gold(I) catalyst (e.g., Johnphos(Au)(MeCN)SbF₆, 5 mol%), and difluorodiphenylsilane (Ph₂SiF₂, 1.0 mmol).
-
Procedure: To a solution of the quinol and alkynyl ester in 1,2-dichloroethane (DCE), the gold(I) catalyst and Ph₂SiF₂ are added. The reaction mixture is stirred at 50 °C for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the benzofuran derivative.
4. Iron-Catalyzed Pechmann-Type Condensation [3]
This procedure describes the synthesis of polysubstituted benzofurans from simple starting materials.
-
Materials: Phenol (1.0 mmol), β-keto ester (1.2 mmol), FeCl₃·6H₂O (0.05 mmol), and di-tert-butyl peroxide ((t-BuO)₂, 2.0 mmol).
-
Procedure: A mixture of the phenol, β-keto ester, and FeCl₃·6H₂O in 1,2-dichloroethane (DCE) is heated to 100 °C. Di-tert-butyl peroxide is then added portion-wise over 30 minutes. The reaction is stirred at 100 °C for an additional 30 minutes. After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated. The crude product is purified by column chromatography.
Mechanistic Pathways and Experimental Workflows
The synthesis of benzofurans can proceed through various mechanistic pathways depending on the chosen catalytic system. The following diagrams illustrate some of the common catalytic cycles and experimental workflows.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 12. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Evaluating the Anti-proliferative Effects of Substituted Benzofurans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of various substituted benzofuran derivatives against several cancer cell lines. The data presented is compiled from recent studies and is intended to serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry. This document summarizes key quantitative data, details common experimental protocols, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of the anti-cancer potential of this class of compounds.
Data Summary: Anti-proliferative Activity of Substituted Benzofurans
The following tables summarize the in vitro anti-proliferative activity of selected substituted benzofuran derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzofuran-2-carboxamides | ||||
| Compound 3h | SW620 | 7 | - | - |
| Compound 3i | SW620 | - | - | - |
| Compound 6f | SK-BR-3 | - | - | - |
| Benzofuran-based chalcones | ||||
| Compound 4g | HeLa | 5.61 | Cisplatin (DDP) | 7.10 |
| HCC1806 | 5.93 | - | - | |
| Compound 4l | HeLa | 6.19 | Cisplatin (DDP) | 7.10 |
| A549 | 6.27 | - | - | |
| HCC1806 | 6.60 | - | - | |
| Compound 4n | HeLa | 3.18 | Cisplatin (DDP) | 7.10 |
| HCC1806 | 7.03 | - | - | |
| A549 | 21.63 | - | - | |
| Compound 4o | HeLa | 6.36 | Cisplatin (DDP) | 7.10 |
| Compound 4q | HeLa | 4.95 | Cisplatin (DDP) | 7.10 |
| 3-Methyl-benzofuran-2-carboxylic acid amides | ||||
| Compound 10d | MCF-7 | 2.07 | - | - |
| Compound 12b | A549 | 0.858 | - | - |
| Benzofuran-indole hybrids | ||||
| Compound 8aa | PC9 | 0.32 | - | - |
| A549 | 0.89 | - | - |
Note: A lower IC50 value indicates a higher anti-proliferative activity. The data is compiled from multiple sources and direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these benzofuran derivatives are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzofuran compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the benzofuran compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Tubulin Polymerization Inhibition Assay
This assay determines the effect of compounds on the in vitro polymerization of tubulin.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and a GTP-containing buffer is prepared on ice.
-
Compound Addition: The test compounds, a positive control (e.g., colchicine), and a negative control (vehicle) are added to a pre-warmed 96-well plate.
-
Initiation of Polymerization: The tubulin reaction mixture is added to the wells to initiate polymerization.
-
Fluorescence Monitoring: The fluorescence intensity is measured at regular intervals over a period of time at 37°C using a fluorescence plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of fluorescence increase compared to the control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the anti-proliferative effects of substituted benzofurans and a general experimental workflow for their evaluation.
7-Methoxybenzofuran: A Comparative Guide to its Safety, Hazard, and Toxicity Profile
For researchers, scientists, and professionals in drug development, understanding the safety and toxicity profile of a chemical scaffold is paramount. 7-Methoxybenzofuran, a member of the benzofuran class of heterocyclic compounds, is utilized as a building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of the available safety, hazard, and toxicity data for this compound and its parent compound, benzofuran. Due to a lack of publicly available quantitative toxicity data for this compound, this guide leverages data from its parent compound and related derivatives to provide a comprehensive overview for risk assessment.
Hazard Classification and Safety Overview
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin and eye irritation, and may cause respiratory irritation.[1] Safe handling procedures should include working in a well-ventilated area, wearing protective gloves, and using tightly fitting safety goggles.[2]
Quantitative Toxicity Data Comparison
No specific LD50 (median lethal dose) or in vitro cytotoxicity (IC50) values for this compound were identified in the public domain. Therefore, this comparison focuses on the available data for the parent compound, 2,3-Benzofuran.
| Compound | Species | Route of Administration | Dose | Observation | Reference |
| 2,3-Benzofuran | Rat (female) | Oral | 500 mg/kg/day | 1 out of 5 animals died after 4 days | [3] |
| 2,3-Benzofuran | Rat | Oral | 1000 mg/kg/day | All 10 animals died within 3 days | [3] |
| 2,3-Benzofuran | Rat | Oral (13 weeks) | 125 mg/kg/day | No Observable Adverse Effect Level (NOAEL) for mortality | [3] |
| 2,3-Benzofuran | Rat | Oral (13 weeks) | 250 mg/kg/day | Lowest Observable Adverse Effect Level (LOAEL) for mortality | [3] |
| 2,3-Benzofuran | Mouse | Oral (14 days) | 31.25 - 250 mg/kg/day | Some deaths observed across the dose range | [3] |
Toxicity Profile of Benzofuran Derivatives
While direct quantitative data for this compound is unavailable, studies on other benzofuran derivatives provide insights into the potential toxicological profile of this class of compounds.
-
Hepatotoxicity: The liver is a primary target for benzofuran-related toxicity. Studies on the parent compound, 2,3-benzofuran, have shown liver damage in rats following prolonged oral exposure.[3] Furthermore, some benzofuran derivatives like benzarone and benzbromarone are known to cause hepatic injury through mitochondrial toxicity.[4] The mechanism is thought to involve the metabolic activation of the furan ring by cytochrome P450 enzymes into reactive intermediates that can damage cellular macromolecules.[5]
-
Nephrotoxicity, Pulmonotoxicity, and Carcinogenicity: Long-term exposure to 2,3-benzofuran in animal studies has been associated with damage to the kidneys, lungs, and stomach.[3] Some studies have also indicated that 2,3-benzofuran can be carcinogenic in rats and mice.[3]
-
Cytotoxicity of Substituted Benzofurans: Various substituted benzofuran derivatives have been evaluated for their cytotoxic effects, primarily in the context of anticancer drug development. For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown potent cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.[6][7] These studies highlight that the nature and position of substituents on the benzofuran ring play a crucial role in determining the compound's biological activity and toxicity.
Experimental Protocols
To assess the potential toxicity of this compound, standard in vitro and in vivo assays would be employed. Below are outlines of key experimental protocols.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mitochondrial Toxicity Assessment
Given that mitochondrial dysfunction is a known mechanism of toxicity for some benzofuran derivatives, assessing the impact of this compound on mitochondrial health is crucial.
-
Cell Culture: Culture cells in a medium containing galactose instead of glucose. This forces the cells to rely on mitochondrial oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.
-
Compound Exposure: Treat the cells with the test compound for a defined period.
-
Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent dye, such as JC-1 or TMRM, to measure the mitochondrial membrane potential. A decrease in the fluorescence signal indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
-
ATP Production Assay: Measure cellular ATP levels using a luciferase-based assay. A significant drop in ATP levels in galactose-cultured cells treated with the compound suggests mitochondrial toxicity.
-
Oxygen Consumption Rate (OCR) Measurement: Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate of oxygen consumption, which is a direct indicator of mitochondrial respiration.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Quantum Chemical Properties of 7-Methoxybenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Computationally Derived Molecular Properties
This guide provides a comparative analysis of the quantum chemical properties of 7-methoxybenzofuran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. By leveraging Density Functional Theory (DFT) calculations, we can elucidate the electronic and structural properties of these molecules, offering a predictive framework for their biological potential and guiding the design of novel therapeutic agents.
Unveiling Molecular Characteristics: A Comparison of Calculated Properties
The following table summarizes key quantum chemical properties for a selection of this compound derivatives. These parameters are crucial for understanding the reactivity, stability, and potential intermolecular interactions of these compounds. The data has been compiled from various computational studies, and the methodologies employed are detailed in the subsequent section.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound-2-carboxylic acid | - | - | 4.189[1] | - |
| 7-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde | - | - | - | - |
Understanding Reactivity and Stability: Key Electronic Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
For instance, the calculated HOMO-LUMO energy gap for this compound-2-carboxylic acid is 4.189 eV.[1] This value provides a baseline for comparing the reactivity of other derivatives.
The Computational Engine: Experimental Protocols
The data presented in this guide is derived from quantum chemical calculations, primarily employing Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.
A typical computational protocol for this compound derivatives involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation. This is a crucial step to ensure that the subsequent property calculations are performed on a realistic molecular geometry.
-
Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Once a stable geometry is confirmed, a range of electronic properties are calculated. These include:
-
HOMO and LUMO energies: To assess the molecule's electronic reactivity.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) analysis: To investigate charge distribution and intramolecular interactions.
-
Dipole moment: To understand the molecule's overall polarity.
-
The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is critical for the accuracy of the calculations. The methodologies cited in this guide will specify these parameters.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound derivatives.
Caption: A typical workflow for quantum chemical calculations of this compound derivatives.
Logical Relationships in Property Prediction
The calculated quantum chemical properties are interconnected and can be used to predict the behavior of the molecules in various contexts, including biological systems.
Caption: Relationship between calculated quantum properties and predicted molecular behavior.
This guide serves as a foundational resource for researchers interested in the computational study of this compound derivatives. As more comparative studies become available, this resource will be updated to provide a more comprehensive overview of the structure-property relationships within this important class of compounds.
References
Safety Operating Guide
Proper Disposal of 7-Methoxybenzofuran: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of 7-Methoxybenzofuran. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound (CAS 7168-85-6). If a specific SDS is unavailable, general safety protocols for handling benzofuran derivatives and potentially hazardous chemicals should be strictly followed. Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if vapors or aerosols may be generated). | To prevent inhalation of the compound. |
All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.
-
Ventilate the Area: Ensure adequate ventilation, if safe to do so. For spills outside a fume hood, increase airflow to the area.
-
Contain the Spill:
-
For liquids: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or specialized chemical absorbent pads.[1] Do not use combustible materials like sawdust.
-
For solids: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[2]
Disposal of Unused or Waste Material
Unused or waste this compound and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.[3]
Primary Disposal Method:
The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[2] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.
Experimental Protocol: Waste Collection and Labeling
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Use Appropriate Containers: Collect waste in a compatible, leak-proof, and sealable container. Ensure the container is in good condition and properly closed when not in use.
-
Label Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Harmful if swallowed," "Causes skin irritation").[1][4]
-
Arrange for Pickup: Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for the collection and disposal of the waste.
Important Considerations:
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sanitary sewer system.[1]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After proper decontamination, the container can be disposed of according to institutional guidelines.
-
Consult Regulations: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under regulations such as the US EPA guidelines in 40 CFR 261.3.[3] Always consult with your institution's EHS professionals and local hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1][3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 7-Methoxybenzofuran
This guide provides crucial safety and logistical information for the handling and disposal of 7-Methoxybenzofuran, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Summary: Based on data from structurally similar compounds like 7-methoxy-3-methyl-benzofuran, this compound-2-carbonitrile, and 5-Hydroxymethyl-7-methoxybenzofuran, it is prudent to handle this compound as a hazardous substance. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective gear.
| PPE Category | Specification |
| Eye and Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] A face shield may be appropriate for splash hazards.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a laboratory coat are the minimum requirements. For larger quantities or increased exposure risk, fire/flame resistant and impervious clothing should be worn.[5][6] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (NIOSH or EN 149 approved) is necessary.[3][5] |
| Footwear | Closed-toe shoes are required.[2] For significant spill risks, chemical-resistant boots with steel toes are recommended.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
-
Preparation and Planning:
-
Ensure the chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an eyewash station and safety shower are accessible.[2][3]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Review the Safety Data Sheet (SDS) for this compound or a structurally similar compound.
-
-
Donning PPE:
-
Put on the required PPE as detailed in the table above, ensuring a proper fit.
-
-
Chemical Handling:
-
Post-Handling:
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][2][7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2][4] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[5] |
| Minor Spill | Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1] Ensure adequate ventilation. |
| Major Spill | Evacuate the area. Prevent further leakage if safe to do so. Contact emergency services and follow institutional protocols. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste containing this compound (including contaminated PPE and absorbent materials) in a clearly labeled, sealed, and suitable container.[1]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
